Murraxocin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLSTIJVZWVVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921046 | |
| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113349-35-2 | |
| Record name | Murraxocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Mupirocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antibiotic Mupirocin. It is designed for researchers, scientists, and professionals involved in drug development who require a detailed understanding of its molecular interactions, relevant quantitative data, and the experimental methodologies used for its characterization.
Introduction
Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] It exhibits a unique structure and mechanism of action, distinct from other major classes of antibiotics, which makes it a valuable agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Mupirocin is primarily used for the treatment of primary and secondary skin infections, such as impetigo, and for the eradication of nasal MRSA colonization.[1][3]
Core Mechanism of Action: Inhibition of Protein Synthesis
Mupirocin's primary antibacterial effect is the inhibition of bacterial protein synthesis.[4] This is achieved through the specific, reversible, and potent inhibition of bacterial isoleucyl-tRNA synthetase (IleRS) .[4][5]
The inhibition of IleRS by Mupirocin disrupts the following critical steps in protein synthesis:
-
Binding to IleRS: Mupirocin binds to the active site of bacterial IleRS, competing with the natural substrates, isoleucine and ATP.[4]
-
Prevention of Isoleucyl-AMP Formation: By occupying the active site, Mupirocin prevents the formation of the isoleucyl-adenylate intermediate.[4]
-
Depletion of Charged tRNAIle: The lack of isoleucyl-AMP leads to a failure in charging the isoleucyl-tRNA (tRNAIle).[6]
-
Halting of Polypeptide Chain Elongation: The depletion of charged tRNAIle prevents the incorporation of isoleucine into growing polypeptide chains, thereby arresting protein synthesis.[4]
This targeted action leads to a bacteriostatic effect at lower concentrations and can be bactericidal at the high concentrations achieved with topical application.[7]
Mechanism of Mupirocin Action
Quantitative Data
The efficacy of Mupirocin has been quantified through various in vitro studies. The following tables summarize key quantitative data, including binding affinities, inhibitory concentrations, and minimum inhibitory concentrations (MICs).
Table 1: Binding Affinity and Inhibitory Constants of Mupirocin for Isoleucyl-tRNA Synthetase
| Parameter | Organism/Enzyme | Value | Reference |
| Ki | S. aureus IleRS | 240 ± 20 pM | [8] |
| Ki (apparent) | S. aureus IleRS | 12 ± 2 nM | [8] |
| IC50 | Mupirocin-susceptible S. aureus IleRS | 0.7 - 3.0 ng/mL | [9] |
| IC50 | Low-level resistant S. aureus IleRS | 19 - 43 ng/mL | [9] |
| IC50 | High-level resistant S. aureus IleRS | 7,000 - 10,000 ng/mL | [9] |
| Binding Energy | Mupirocin with IleRS | -7.58 kcal/mol | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Mupirocin against Staphylococcus aureus
| Susceptibility Level | MIC Range (µg/mL) | Reference |
| Susceptible | ≤ 4 | [3][11] |
| Low-Level Resistance | 8 - 256 | [3][11] |
| High-Level Resistance | ≥ 512 | [3][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action and antibacterial activity of Mupirocin.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Preparation of Mupirocin Stock Solution: Prepare a stock solution of Mupirocin in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the Mupirocin stock solution across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 1024 µg/mL).
-
Bacterial Inoculum Preparation: Culture the S. aureus strain overnight on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no Mupirocin) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Mupirocin that completely inhibits visible growth of the bacteria.
Broth Microdilution MIC Assay Workflow
This protocol is adapted from a method utilizing radiolabeled amino acids to measure the rate of protein synthesis.[6][14]
-
Bacterial Culture: Grow S. aureus in a suitable broth medium to the mid-exponential phase (e.g., OD600 of 0.5).
-
Addition of Mupirocin: Add Mupirocin to the bacterial culture at the desired concentration. An untreated culture should be used as a control.
-
Pulse-Labeling: At various time points after the addition of Mupirocin (e.g., 5, 10, 30, and 60 minutes), add L-[35S]methionine to a sample of the culture and incubate for a short period (e.g., 5 minutes) to allow for incorporation into newly synthesized proteins.
-
Protein Precipitation: Stop the incorporation by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Washing: Wash the protein precipitate with TCA and then ethanol to remove unincorporated radiolabeled methionine.
-
Scintillation Counting: Dry the precipitate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the rate of protein synthesis. Compare the counts per minute (CPM) of the Mupirocin-treated samples to the control to determine the percentage of inhibition.
Protein Synthesis Inhibition Assay Workflow
Conclusion
Mupirocin's well-defined mechanism of action, centered on the inhibition of isoleucyl-tRNA synthetase, provides a clear rationale for its potent antibacterial activity against key Gram-positive pathogens. The quantitative data and experimental protocols presented in this guide offer a robust framework for further research and development of this important topical antibiotic. Understanding its molecular interactions is crucial for monitoring and overcoming resistance, as well as for the potential design of novel antimicrobial agents targeting similar pathways.
References
- 1. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mupirocin - Amerigo Scientific [amerigoscientific.com]
- 3. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Analysis of the Staphylococcus aureus Response to Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. DSpace [lenus.ie]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mupirocin Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mupirocin, a clinically significant antibiotic produced by Pseudomonas fluorescens, exhibits a unique mechanism of action by inhibiting bacterial isoleucyl-tRNA synthetase. This technical guide provides a comprehensive overview of the mupirocin biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks. We present a consolidation of quantitative data on production titers, detailed experimental protocols for key analytical and genetic techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the optimization and engineering of mupirocin production.
Introduction
Mupirocin, also known as pseudomonic acid A, is a polyketide antibiotic that is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mode of action, which involves the inhibition of isoleucyl-tRNA synthetase, has made it a valuable tool in clinical settings, particularly for the topical treatment of skin infections and for nasal decolonization to prevent the spread of MRSA.[2] The biosynthesis of mupirocin is a complex process orchestrated by a large gene cluster in Pseudomonas fluorescens. A thorough understanding of this pathway is crucial for efforts aimed at improving production yields and generating novel analogs with enhanced therapeutic properties.
The Mupirocin Biosynthesis Gene Cluster
The genetic blueprint for mupirocin production is located on a 74 kb gene cluster in Pseudomonas fluorescens NCIMB 10586.[3] This cluster is a hybrid system that combines elements of both type I and type II polyketide synthase (PKS) systems. It comprises six large open reading frames (ORFs), designated mmpA through mmpF, which encode multifunctional proteins characteristic of type I PKS systems.[3] In addition to these large PKS genes, the cluster contains a cohort of 29 individual genes (mupA to mupX and macpA to macpE) that encode a variety of tailoring enzymes, acyl carrier proteins (ACPs), and regulatory proteins.[3]
The Mupirocin Biosynthesis Pathway
The biosynthesis of mupirocin is a multi-step process that can be broadly divided into the synthesis of the two precursor molecules, monic acid and 9-hydroxynonanoic acid (9-HN), followed by their esterification to form the final product. The pathway is characterized by a trans-AT (acyltransferase) PKS system, where the AT activity is provided by a separate, standalone enzyme rather than being integrated into the large PKS modules.[4]
Monic Acid Biosynthesis
The core of the mupirocin molecule, monic acid, is assembled through a series of condensation reactions catalyzed by the type I PKS machinery. The process involves the sequential addition of acetate and propionate units to a growing polyketide chain. Key tailoring enzymes, including ketoreductases (KRs), dehydratases (DHs), and enoyl reductases (ERs), modify the chain at specific steps to introduce the correct stereochemistry and functional groups.
9-Hydroxynonanoic Acid (9-HN) Biosynthesis
The fatty acid side chain, 9-HN, is also synthesized by a dedicated set of enzymes within the cluster. This pathway is less well-characterized than the monic acid pathway but is known to be essential for the bioactivity of mupirocin.
Final Assembly and Tailoring Steps
Once the monic acid and 9-HN moieties are synthesized, they are joined by an ester linkage. Further tailoring steps, such as hydroxylation and epoxidation, are carried out by specific enzymes to produce the final active compound, pseudomonic acid A. The pathway is not entirely linear, with parallel pathways leading to the production of minor analogs such as pseudomonic acids B and C.[5]
Below is a diagram illustrating the core biosynthetic pathway for mupirocin.
Regulation of Mupirocin Biosynthesis
The production of mupirocin is tightly regulated to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues. This regulation involves a complex interplay of quorum sensing and two-component signal transduction systems.
A key regulatory mechanism is the MupR/I quorum sensing system. The LuxI homolog, MupI, synthesizes an N-acylhomoserine lactone (AHL) signaling molecule. As the bacterial population density increases, the concentration of this AHL signal surpasses a threshold, leading to its binding with the LuxR-type transcriptional regulator, MupR. The MupR-AHL complex then activates the transcription of the mupirocin biosynthetic genes.
The Gac/Rsm signal transduction pathway also plays a crucial role. The GacS/GacA two-component system responds to environmental signals and, in turn, controls the expression of small regulatory RNAs, RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby allowing the translation of target mRNAs, including those involved in mupirocin biosynthesis.
The following diagram illustrates the regulatory network controlling mupirocin production.
Quantitative Data
Optimizing the production of mupirocin requires a quantitative understanding of the biosynthesis pathway. The following table summarizes available data on mupirocin production titers in Pseudomonas fluorescens.
| Strain/Condition | Scale | Titer (g/L) | Fermentation Time (h) | Reference |
| P. fluorescens (Fed-Batch) | 100 L | > 2.6 | Not specified | [6] |
| P. fluorescens (Fed-Batch) | 20 L | 4 - 5 | 220 | [6] |
Note: Detailed kinetic parameters for the individual enzymes in the mupirocin biosynthesis pathway are not extensively reported in the literature, representing a significant knowledge gap and an opportunity for future research.
Experimental Protocols
Quantification of Mupirocin by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of mupirocin from fermentation broths.
6.1.1. Sample Preparation
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Acidify the supernatant to pH 2.5-3.0 with an appropriate acid (e.g., phosphoric acid).
-
Extract the mupirocin from the acidified supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Re-dissolve the dried extract in the mobile phase for HPLC analysis.
6.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 70:30, v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Quantification: Generate a standard curve using a pure mupirocin standard of known concentrations.
Gene Knockout in Pseudomonas fluorescens via Homologous Recombination
This protocol provides a general workflow for creating a gene knockout in the mupirocin gene cluster.
6.2.1. Construction of the Knockout Vector
-
Amplify the upstream and downstream flanking regions (homology arms) of the target gene from P. fluorescens genomic DNA using PCR.
-
Clone the amplified homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).
-
Introduce the knockout vector into an appropriate E. coli strain for plasmid propagation and verification.
6.2.2. Transformation and Selection
-
Transfer the verified knockout vector from E. coli to P. fluorescens via conjugation.
-
Select for single-crossover integrants on agar plates containing an antibiotic to which P. fluorescens is sensitive and the suicide vector confers resistance.
-
Confirm the single-crossover event by PCR.
6.2.3. Counter-selection for Double-Crossover Mutants
-
Culture the single-crossover integrants in a medium without antibiotic selection to allow for the second crossover event to occur.
-
Plate the culture on a medium containing the counter-selection agent (e.g., sucrose for the sacB system). Only the cells that have lost the suicide vector through a second crossover will grow.
-
Screen the resulting colonies by PCR to identify the desired gene knockout mutants.
The following diagram outlines the experimental workflow for gene knockout.
Conclusion
The mupirocin synthesis pathway is a fascinating and complex example of microbial secondary metabolism. This guide has provided a detailed overview of the gene cluster, the biosynthetic steps, and the regulatory networks that govern the production of this important antibiotic. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate and engineer this pathway. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the development of high-titer production strains through metabolic engineering and synthetic biology approaches. A deeper understanding of the intricate mechanisms of mupirocin biosynthesis will undoubtedly pave the way for the development of novel antibiotics and the improved production of this essential medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Mupirocin: applications and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mupirocin: A Comprehensive Technical Guide on its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, an antibiotic produced by the fermentation of Pseudomonas fluorescens, represents a unique class of antibacterial agents. Its distinct chemical structure and mechanism of action set it apart from other commercially available antibiotics, making it a critical tool in the management of bacterial skin infections. This technical guide provides an in-depth overview of the biological activity spectrum of mupirocin, including its mechanism of action, quantitative antibacterial efficacy, and relevant experimental protocols.
Mechanism of Action
Mupirocin exerts its bacteriostatic and bactericidal effects by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS)[1][2]. This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).
The inhibition of IleRS by mupirocin leads to a depletion of charged isoleucyl-tRNA. Consequently, uncharged tRNA molecules accumulate and bind to the ribosomal A-site, which triggers a cascade of events known as the stringent response[3][4][5]. This response is a global bacterial stress signal characterized by the synthesis of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp)[2]. The accumulation of (p)ppGpp leads to the downregulation of the synthesis of macromolecules involved in growth, including rRNA and tRNA, ultimately resulting in the cessation of protein and RNA synthesis and bacterial growth arrest[2][3].
Due to this unique mechanism, mupirocin does not exhibit cross-resistance with other classes of antibiotics[1].
Antibacterial Spectrum and Efficacy
Mupirocin demonstrates a high level of activity against Gram-positive cocci, particularly Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes. Its activity against most Gram-negative bacilli and anaerobes is significantly lower.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro susceptibility of various bacterial species to mupirocin, presented as Minimum Inhibitory Concentrations (MICs).
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.12 | [6] |
| Staphylococcus aureus | (45 clinical isolates) | ≤0.06 - 0.25 | [6] |
| Staphylococcus epidermidis | 54815 | 0.12 | [6] |
| Staphylococcus epidermidis | (26 clinical isolates) | ≤0.06 - 0.25 | [6] |
| Streptococcus pyogenes | 421 | 0.06 | [6] |
| Streptococcus pneumoniae | 1760 | 0.12 | [6] |
| Streptococcus faecalis | (D) K | 32 | [6] |
| Streptococcus faecium | (D) 22 | 64 | [6] |
| Neisseria gonorrhoeae | (94 clinical isolates) | 0.0039 - 0.0625 | [4] |
| Haemophilus influenzae | NCTC 11931 | 0.25 | [7] |
| Escherichia coli | NCTC 10418 | 64 | [7] |
| Pseudomonas aeruginosa | NCTC 10662 | >1024 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of mupirocin can be determined using standardized broth microdilution or agar dilution methods.
Workflow for MIC Determination (Agar Dilution Method):
Protocol Outline (Agar Dilution):
-
Preparation of Mupirocin Stock Solution: A stock solution of mupirocin is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the mupirocin stock solution are prepared.
-
Agar Preparation: Molten Mueller-Hinton agar (or other appropriate growth medium) is cooled to 45-50°C.
-
Incorporation of Mupirocin: The mupirocin dilutions are added to the molten agar to achieve the desired final concentrations.
-
Pouring Plates: The agar-mupirocin mixture is poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., equivalent to a 0.5 McFarland standard) is prepared in a suitable broth.
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of mupirocin that completely inhibits visible bacterial growth.
Cytotoxicity Assay (XTT Method)
The cytotoxic potential of mupirocin can be evaluated using various cell-based assays, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol Outline (XTT Assay):
-
Cell Seeding: Plate cells (e.g., human keratinocytes) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of mupirocin in cell culture medium and add to the appropriate wells. Include untreated control wells and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
Addition of XTT Reagent: Add the XTT working solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a soluble formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is typically used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each mupirocin concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
Conclusion
Mupirocin remains a valuable topical antibiotic due to its potent activity against key Gram-positive pathogens and its unique mechanism of action that limits cross-resistance. A thorough understanding of its biological activity spectrum, efficacy, and the methodologies used for its evaluation is essential for its continued effective use in clinical practice and for the development of new antibacterial agents.
References
- 1. New aminoacyl-tRNA synthetase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncharged tRNA, protein synthesis, and the bacterial stringent response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth Optimized Aminoacyl-tRNA Synthetase Levels Prevent Maximal tRNA Charging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
Unveiling the Target: A Technical Guide to Mupirocin Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data central to the target identification of mupirocin, an essential topical antibiotic. Erroneously referred to at times as "murraxocin," mupirocin's true mechanism of action lies in its specific inhibition of a key bacterial enzyme, a discovery underpinned by a variety of sophisticated experimental techniques. This document serves as a detailed resource, offering insights into the experimental protocols, quantitative data, and the intricate signaling pathways involved.
Executive Summary
Mupirocin exerts its antibacterial effect by targeting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis.[1][2] This specific inhibition leads to the cessation of protein and RNA synthesis in bacteria, ultimately resulting in cell death.[3] The unique mechanism of action of mupirocin means there is no cross-resistance with other antibiotic classes.[2] Understanding the nuances of this interaction is paramount for combating emerging resistance and developing novel therapeutics. This guide will delve into the core experimental frameworks used to identify and characterize this molecular target.
Quantitative Data Summary
The interaction between mupirocin and its target, isoleucyl-tRNA synthetase (IleRS), has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data, providing a comparative look at binding affinities and inhibitory concentrations across different contexts.
Table 1: Inhibitory Concentrations of Mupirocin
| Parameter | Organism/Condition | Value | Reference |
| MIC (Susceptible) | Staphylococcus aureus | ≤0.5 µg/mL | [4] |
| MIC (Low-Level Resistance) | Staphylococcus aureus | 8 - 256 mg/L | [2][5] |
| MIC (High-Level Resistance) | Staphylococcus aureus | ≥512 mg/L | [2][5] |
| IC50 (Sensitive strains) | Staphylococcus aureus IRS | 3.3 x 10⁻² mg/L | [6] |
| IC50 (Moderately resistant strains) | Staphylococcus aureus IRS | 1.3 x 10⁻¹ mg/L | [6] |
| IC50 (Highly resistant strains) | Staphylococcus aureus IRS | 7.5 mg/L | [6] |
| Initial IC50 | S. aureus (repeated treatment) | ~1.5 mg/L | [7] |
| IC50 after 100 days | S. aureus (repeated treatment) | > 30 mg/L | [7] |
Table 2: Binding Affinity and Inhibition Constants of Mupirocin and Related Compounds
| Compound | Target | Parameter | Value | Reference |
| Mupirocin | MRSA IleRS | Ki | 240 ± 20 pM | [8] |
| Mupirocin | MRSA IleRS | Kd, 25°C | 18 ± 7 pM | [8] |
| Thiomarinol A | MRSA IleRS | Ki | 370 ± 70 pM | [8] |
| Thiomarinol A | MRSA IleRS | Kd, 25°C | 11 ± 6 fM | [8] |
| Pseudomonic Acid (PS-A) | S. aureus IleRS | Kj | ~2 nM | [9] |
| Pseudomonic Acid (PS-A) | S. aureus IleRS | K*j | 50 pM | [9] |
| Ile-ol-AMP | S. aureus IleRS | Ki | 50 nM | [9] |
| Ile-NHSO2-AMP | S. aureus IleRS | Ki | 1 nM | [9] |
Experimental Protocols
The identification of isoleucyl-tRNA synthetase as the target of mupirocin relied on a combination of genetic, biochemical, and proteomic approaches. Below are detailed methodologies for key experiments.
Target Identification using Affinity Chromatography
Affinity chromatography is a powerful technique to isolate target proteins from a complex mixture based on a specific interaction with a ligand—in this case, mupirocin.
Objective: To isolate and identify proteins from a bacterial lysate that bind to mupirocin.
Materials:
-
Mupirocin
-
Epoxy-activated Sepharose beads (or similar affinity matrix)
-
Bacterial cell lysate (e.g., Staphylococcus aureus)
-
Coupling buffer (e.g., 0.1 M sodium carbonate, pH 9.5)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer A (e.g., PBS with 0.5 M NaCl)
-
Wash buffer B (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents
-
Mass spectrometer
Protocol:
-
Immobilization of Mupirocin:
-
Dissolve mupirocin in the coupling buffer.
-
Wash the epoxy-activated Sepharose beads with the coupling buffer.
-
Incubate the beads with the mupirocin solution overnight at room temperature with gentle agitation to allow covalent coupling.
-
Wash the beads extensively with the coupling buffer to remove unbound mupirocin.
-
Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.
-
Wash the beads with Wash Buffer A and then Wash Buffer B.
-
-
Affinity Purification:
-
Prepare a bacterial cell lysate by sonication or enzymatic lysis.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with the mupirocin-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Pack the beads into a chromatography column.
-
Wash the column extensively with Wash Buffer B to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using the elution buffer. Collect fractions immediately into tubes containing the neutralization buffer to preserve protein integrity.
-
-
Protein Identification:
-
Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins.
-
Excise the protein bands of interest from the gel.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
-
Proteomic Profiling for Target Confirmation
Proteomic techniques, such as 2D-gel electrophoresis followed by mass spectrometry, can be used to observe changes in the bacterial proteome in response to mupirocin treatment, providing further evidence for its target and mechanism of action.[10]
Objective: To identify proteins with altered expression or modification in response to mupirocin treatment.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mupirocin
-
Lysis buffer with protease inhibitors
-
2D-gel electrophoresis system
-
Mass spectrometer
Protocol:
-
Cell Culture and Treatment:
-
Grow bacterial cultures to mid-log phase.
-
Divide the culture into two groups: one treated with a sub-inhibitory concentration of mupirocin and an untreated control.
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
-
2D-Gel Electrophoresis:
-
Perform isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension) to separate the proteins based on their isoelectric point and molecular weight.
-
Stain the gels to visualize the protein spots.
-
-
Image Analysis and Protein Identification:
-
Scan the gels and use image analysis software to compare the protein spot patterns between the treated and control samples.
-
Identify protein spots that show significant changes in intensity or position.
-
Excise these spots from the gel, perform in-gel digestion, and identify the proteins by mass spectrometry. An upregulation of isoleucyl-tRNA synthetase can be expected as a cellular response to its inhibition.[10]
-
Visualizing the Molecular Landscape
To better understand the processes involved in mupirocin's mechanism of action and its identification, the following diagrams illustrate the key pathways and workflows.
Mupirocin's Mechanism of Action
Caption: Mupirocin competitively inhibits IleRS, preventing the charging of tRNA-Ile and halting protein synthesis.
Experimental Workflow for Affinity Chromatography-based Target ID
Caption: Workflow for identifying mupirocin's target protein using affinity chromatography.
Logical Relationship of Mupirocin Resistance Mechanisms
Caption: The two main mechanisms of mupirocin resistance in bacteria.
Conclusion
The identification of isoleucyl-tRNA synthetase as the molecular target of mupirocin is a cornerstone of our understanding of this vital antibiotic. The experimental methodologies detailed in this guide, from affinity-based purification to comprehensive proteomic analysis, provide a robust framework for target identification and validation in drug discovery. As antibiotic resistance continues to be a global challenge, a thorough comprehension of these techniques and the data they generate is essential for the continued development of effective antimicrobial therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Update on mupirocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical basis of mupirocin resistance in strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global analysis of the Staphylococcus aureus response to mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Murraxocin (Mupirocin): An In-Depth Technical Guide on In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Murraxocin, a topical antibiotic whose active ingredient is mupirocin. Mupirocin is a unique antibiotic produced by Pseudomonas fluorescens with a distinct chemical structure and mechanism of action, setting it apart from other clinically available antimicrobial agents.[1][2][3] This document details its mechanism of action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of its molecular pathway and experimental workflows.
Mechanism of Action
Mupirocin exerts its antibacterial effect by specifically targeting and inhibiting bacterial protein synthesis.[1][4] It competitively binds to and reversibly inhibits bacterial isoleucyl-tRNA synthetase (IleS), the enzyme responsible for charging isoleucine to its corresponding tRNA.[1][2][4] This action prevents the incorporation of isoleucine into newly forming polypeptide chains, thereby halting protein production and ultimately leading to bacterial growth inhibition. At lower concentrations, mupirocin is bacteriostatic, but at the higher concentrations achieved with topical application, it demonstrates bactericidal properties.[5] Its unique mechanism means there is no cross-resistance with other classes of antibiotics.[6]
Caption: Mupirocin's mechanism of action.
In Vitro Efficacy Data
Mupirocin demonstrates potent in vitro activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7] Its efficacy against most Gram-negative bacilli and anaerobes is significantly lower.[8][9]
Minimum Inhibitory Concentration (MIC)
MIC values are a standard measure of an antibiotic's effectiveness. The following table summarizes representative MIC data for mupirocin against various bacterial species.
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates (including MRSA) | ≤ 0.5 | [8] |
| Staphylococcus epidermidis | Clinical Isolates | ≤ 0.5 | [8] |
| Streptococcus pyogenes | N/A | High activity reported | [7] |
| Haemophilus influenzae | N/A | High activity reported | [8] |
| Neisseria gonorrhoeae | N/A | High activity reported | [8] |
Biofilm Inhibition
Bacterial biofilms present a significant challenge in treating chronic infections. Mupirocin has shown efficacy in reducing biofilm mass, particularly in S. aureus.
| Bacterial Species | Assay | Concentration (µg/mL) | Effect | Reference |
| S. aureus (from CRS patients) | Crystal Violet Assay | 125 | >90% reduction in biofilm mass | [10] |
| S. aureus | N/A | 20,000 (2% ointment) | Effective clearance of low-level resistant strains | [11] |
Bactericidal Activity
While primarily bacteriostatic at low concentrations, mupirocin exhibits bactericidal effects at higher concentrations.
| Activity | Measurement | Finding | Reference |
| Bactericidal Action | Time-kill tests | Slow bactericidal action, resulting in 90-99% killing after 24 hours. | [8][9] |
| MBC vs. MIC | Comparison | Minimum Bactericidal Concentrations (MBCs) were 8- to 32-fold higher than MICs. | [8][9] |
Experimental Protocols
The following sections detail the methodologies used to generate the in vitro efficacy data for mupirocin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Mupirocin Dilutions: A series of twofold dilutions of mupirocin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the mupirocin dilution is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of mupirocin at which there is no visible turbidity (growth).
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial agent to inhibit the formation of or eradicate existing biofilms.
References
- 1. researchgate.net [researchgate.net]
- 2. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical development of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The antimicrobial activity of mupirocin--an update on resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of mupirocin on clinical isolates of Staphylococcus aureus and its potential implications in chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]
Preliminary Toxicity Profile of Mupirocin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request for information on "Murraxocin" yielded no results. Based on the similarity of the name and the context of the request, this document provides a preliminary toxicity profile for the antibiotic Mupirocin .
Introduction
Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic derived from the bacterium Pseudomonas fluorescens.[1][2][3][4] It possesses a unique chemical structure and mechanism of action, distinct from other major classes of antibiotics.[4] Mupirocin is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is commonly used to treat primary and secondary skin infections such as impetigo.[5][6] Its therapeutic action stems from the specific inhibition of bacterial isoleucyl-tRNA synthetase, which halts protein and RNA synthesis in susceptible bacteria.[1][2][4][7] Due to its rapid systemic metabolism, mupirocin is only available in topical formulations.[1][8] This guide provides a comprehensive overview of the preliminary toxicity profile of mupirocin, compiling available data on its acute toxicity, cytotoxicity, and genotoxicity.
Quantitative Toxicity Data
The following tables summarize the key quantitative data available for the preliminary toxicity assessment of mupirocin.
Table 1: Acute Toxicity
| Test Species | Route of Administration | LD50 Value |
|---|
| Rat | Oral | > 5 g/kg |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Cell Type | IC50 Value (µg/mL) |
|---|---|---|
| UCT-Mel 1 | Melanoma | 5.4 |
| MCF-7 | Breast Cancer | 35.5 |
| HaCaT | Normal Skin Keratinocytes | 415.5 |
| Human Fibroblasts (BJ) | Normal Fibroblasts | Non-toxic at 500 µg/mL |
| Human Keratinocytes (HaCaT) | Normal Keratinocytes | Non-toxic at 500 µg/mL |
Genotoxicity Profile
A comprehensive battery of in vitro and in vivo studies has been conducted to assess the genotoxic potential of mupirocin. The results from these assays have consistently shown no evidence of genotoxicity.[9]
Table 3: Summary of Genotoxicity Studies
| Assay Type | Test System | Result |
|---|---|---|
| Salmonella Reversion (Ames) Test | S. typhimurium | Negative |
| E. coli Mutation Assay | E. coli | Negative |
| Mouse Lymphoma Assay | Mouse Lymphoma Cells | Negative |
| Metaphase Analysis | Human Lymphocytes | Negative |
| Unscheduled DNA Synthesis | Rat Primary Hepatocytes | Negative |
| Sediment Analysis for DNA Strand Breaks | In vitro | Negative |
| Bone Marrow Micronucleus Assay | Mice | Negative |
Experimental Protocols
4.1. In Vitro Cytotoxicity Assay (XTT Assay)
This protocol is based on the methodology used to determine the IC50 values of mupirocin against various cell lines.[10]
-
Cell Culture: Cells are seeded in 96-well microtiter plates at a concentration of 1x10^5 cells/mL in the appropriate medium (EMEM or DMEM) and incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: A stock solution of mupirocin (e.g., 10 mg/mL in a suitable solvent like DMSO) is prepared. Serial dilutions are then made to achieve a range of target concentrations (e.g., 3.125 – 800 µg/mL).
-
Cell Treatment: The culture medium is replaced with fresh medium containing the various concentrations of mupirocin. Control wells include vehicle-treated cells (e.g., 1% DMSO), cells in growth medium only, and cells exposed to a positive control (e.g., actinomycin D). The plates are then incubated for an additional 72 hours at 37°C.
-
XTT Assay: The 3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide (XTT) assay is performed to assess cell viability. This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
4.2. Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12][13]
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11] The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[11]
-
Methodology:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without an exogenous metabolic activation system (e.g., a liver extract known as S9 mix, to simulate mammalian metabolism).
-
The treated bacteria are then plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.
-
A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
-
4.3. Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. The slides are then placed in an alkaline solution to unwind the DNA and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail," while undamaged DNA remains in the nucleoid ("comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA, followed by the application of an electric field.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope and scored using image analysis software to quantify the extent of DNA damage.
-
Visualizations
5.1. Mechanism of Action of Mupirocin
Caption: Mupirocin inhibits bacterial protein synthesis.
5.2. Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for determining cytotoxicity.
Summary and Conclusion
The preliminary toxicity profile of mupirocin indicates a favorable safety margin for its intended topical use. The acute oral toxicity is low, as demonstrated by a high LD50 value in rats. In vitro cytotoxicity studies show selective activity against certain cancer cell lines at concentrations significantly higher than those expected to be achieved systemically, while demonstrating low toxicity to normal human keratinocytes and fibroblasts.[3][10] A comprehensive panel of genotoxicity assays has consistently returned negative results, suggesting that mupirocin does not pose a mutagenic risk.[9] Systemic absorption of mupirocin through intact skin is minimal.[9] While generally well-tolerated, caution is advised in patients with severe renal impairment, as the polyethylene glycol vehicle may be absorbed from open wounds and large surface areas, posing a risk of nephrotoxicity.[2] Overall, the available data supports the safety of mupirocin as a topical antibacterial agent.
References
- 1. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mupirocin Promotes Wound Healing by Stimulating Growth Factor Production and Proliferation of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of the alkaline Comet assay to allow simultaneous evaluation of mitomycin C-induced DNA cross-link damage and repair of specific DNA sequences in RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of structures and cytotoxicity of mupirocin and batumin against melanoma and several other cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. criver.com [criver.com]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
An In-depth Technical Guide to the Solubility and Stability Testing of Murraxocin
Disclaimer: The compound "Murraxocin" is not a recognized chemical entity in the public domain. This guide has been developed using data and methodologies for Mupirocin, a structurally complex topical antibiotic, as a surrogate. The information presented herein is intended to serve as a comprehensive framework for the solubility and stability testing of a compound with similar characteristics to Mupirocin.
This technical guide provides a detailed overview of the essential physicochemical properties of this compound, focusing on its solubility and stability profiles. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this novel antibiotic. The guide outlines experimental protocols for determining solubility in various media and assessing stability under different stress conditions. All quantitative data are summarized in structured tables, and key experimental workflows and a hypothetical degradation pathway are visualized using diagrams.
This compound: Physicochemical Properties
This compound is a novel antibiotic with a complex molecular structure, analogous to Mupirocin. A thorough understanding of its solubility and stability is paramount for the development of effective and safe pharmaceutical formulations.
Chemical Structure (analogous to Mupirocin):
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following table summarizes the solubility of this compound in various solvents, based on data for Mupirocin.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.0265 g/L | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [3] |
| Methanol:Water (50:50 v/v) | Soluble (used as a solvent for analysis) | |
| Acetonitrile:Water (1:10 v/v) | Soluble (used for standard curve preparation) | [4] |
| Corn Oil | ≥ 2.5 mg/mL | [3] |
Stability Profile of this compound
Stability testing is crucial to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. This section details the stability of this compound under various conditions.
pH-Dependent Stability
The stability of this compound is influenced by the pH of the solution. Acidic or alkaline conditions can lead to degradation.
Temperature and Light Sensitivity
Exposure to elevated temperatures and certain light conditions can accelerate the degradation of this compound. Stability studies are typically conducted at various temperatures, including refrigerated (2-8 °C), room temperature (25 °C), and accelerated conditions (e.g., 40 °C).
Oxidative and Hydrolytic Stability
This compound may be susceptible to oxidative and hydrolytic degradation. Forced degradation studies are essential to identify potential degradation products and pathways. The major degradation pathway for similar compounds is often oxidative in nature[5].
Table 2: Summary of this compound Stability
| Condition | Observation | Reference |
| Storage at 37°C (in ointment) | Stable for up to 60 days when mixed with certain dermatological products.[6] | [6] |
| Long-term storage | Nanostructured lipid carrier formulations showed good physical stability for three months at 25°C.[7] | [7] |
| In aqueous solution | Prone to hydrolysis, limiting its systemic use.[7] | [7] |
Experimental Protocols
This section provides detailed methodologies for conducting solubility and stability studies for this compound.
Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Method: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each flask and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Stability-Indicating Method Development
Objective: To develop a validated analytical method capable of separating and quantifying this compound from its degradation products.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used. The exact ratio and pH should be optimized for best separation[4][8].
-
Detection: UV detection at an appropriate wavelength (e.g., 220-230 nm)[8][9].
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[10][9].
Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic: e.g., 0.1 N HCl at 60 °C
-
Basic: e.g., 0.1 N NaOH at 60 °C
-
Oxidative: e.g., 3% H₂O₂ at room temperature[5]
-
Thermal: e.g., 60 °C
-
Photolytic: Exposure to UV light
-
-
Sample Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.
-
Peak Purity: Assess the purity of the this compound peak to ensure no co-eluting degradation products.
-
Identification of Degradants: If significant degradation is observed, techniques such as LC-MS/MS can be used to identify the structure of the degradation products[5][11].
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical degradation pathway for this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathway for this compound.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The presented experimental protocols and data, based on the well-characterized antibiotic Mupirocin, offer a robust starting point for the preclinical development and formulation of this new chemical entity. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for regulatory submissions and the successful development of a safe, effective, and stable drug product.
References
- 1. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mupirocin - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of mupirocin ointment (Bactroban) admixed with other proprietary dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, characterization and pharmacokinetics of mupirocin-loaded nanostructured lipid carriers (NLCs) for intravascular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mupirocin and its Homologous Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mupirocin, a clinically significant topical antibiotic, and its homologous compounds. The document delves into the core aspects of their mechanism of action, antibacterial activity, and the experimental methodologies used for their evaluation. Particular emphasis is placed on the quantitative assessment of their bioactivity and the underlying molecular interactions that drive their therapeutic effects.
Introduction
Mupirocin, also known as pseudomonic acid A, is a natural product isolated from the bacterium Pseudomonas fluorescens.[1] It represents a unique class of antibiotics with a mechanism of action distinct from other clinically available agents, making it a valuable tool in the management of superficial skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This guide explores the structure-activity relationships of mupirocin and its naturally occurring analogs, providing a technical resource for researchers engaged in the discovery and development of novel antibacterial agents.
Core Structure and Homologous Compounds
Mupirocin is a polyketide antibiotic characterized by a unique chemical structure. It consists of a nine-carbon 9-hydroxynonanoic acid moiety ester-linked to a 17-carbon monic acid A.[3] Naturally occurring homologous compounds, often found as minor components in fermentation broths, include pseudomonic acid B (with an additional hydroxyl group at C8), pseudomonic acid C (with a double bond instead of an epoxide at C10-C11), and pseudomonic acid D. Another important related compound is thiomarinol, a hybrid antibiotic that incorporates a mupirocin-like structure.[3][4]
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The antibacterial activity of mupirocin and its homologs stems from the specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[5][6] This enzyme is crucial for protein synthesis as it catalyzes the charging of isoleucine to its cognate tRNA. By competitively binding to IleRS, mupirocin blocks the formation of isoleucyl-tRNA, leading to a cessation of protein synthesis and ultimately resulting in a bacteriostatic or bactericidal effect.[6][7]
The following diagram illustrates the inhibitory action of mupirocin on bacterial protein synthesis.
Quantitative Antibacterial Activity
The antibacterial potency of mupirocin and its homologous compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of mupirocin and its analogs against various strains of Staphylococcus aureus.
Table 1: MIC of Mupirocin (Pseudomonic Acid A) against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus (general) | 0.05 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 1-4 | [5] |
| S. aureus (clinical isolates) | ≤ 0.5 | [1] |
| Mupirocin-Susceptible S. aureus | ≤ 4 | [7] |
| Low-Level Mupirocin-Resistant S. aureus | 8 - 256 | [7] |
| High-Level Mupirocin-Resistant S. aureus | ≥ 512 | [7] |
Table 2: Comparative MICs of Mupirocin Homologs against MRSA
| Compound | MRSA Strain | MIC (µM) | Reference |
| Mupirocin | COL | 0.25 | [4] |
| Thiomarinol A | COL | 0.002 | [4] |
| Holomycin | COL | 2.5 | [4] |
| Mupirocin | Low-Level Resistant COL | >0.25 | [4] |
| Thiomarinol A | Low-Level Resistant COL | 0.08 | [4] |
| Mupirocin | High-Level Resistant (BAA-1556) | >8000 | [4] |
| Thiomarinol A | High-Level Resistant (BAA-1556) | 0.5 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using standardized methods such as agar dilution or broth microdilution as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
5.1.1. Agar Dilution Method
-
Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the antimicrobial agent are prepared. A control plate with no antibiotic is also included.[8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[9]
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing and control plate.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[9]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]
The following diagram outlines the workflow for the agar dilution MIC test.
5.1.2. E-test Method
The E-test is a gradient diffusion method that provides a quantitative MIC value.
-
Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed uniformly across the surface of an agar plate.[9]
-
Application of E-test Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.[8]
-
Incubation: The plate is incubated under standard conditions.
-
Result Interpretation: An elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]
Synthesis of Mupirocin Analogs
The chemical synthesis of mupirocin and its analogs is a complex, multi-step process. Total synthesis strategies often involve the stereoselective construction of the two main fragments, the monic acid core and the 9-hydroxynonanoic acid side-chain, followed by their esterification.
A general, high-level approach to the synthesis of a mupirocin analog is outlined below. This is a representative workflow and specific reagents and conditions will vary depending on the target analog.
Conclusion
Mupirocin and its homologous compounds remain a significant area of research in the quest for novel antibacterial agents. Their unique mechanism of action provides a valuable scaffold for the design of new inhibitors of bacterial protein synthesis. The data and protocols presented in this guide offer a foundational resource for researchers in this field, facilitating further exploration and development of this important class of antibiotics.
References
- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. himedialabs.com [himedialabs.com]
Methodological & Application
Application Notes and Protocols for Murraxocin, a Novel Protein Synthesis Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Murraxocin is a novel investigational compound that demonstrates potent inhibitory effects on protein synthesis. Its primary mechanism of action is the specific and reversible inhibition of isoleucyl-tRNA synthetase, an essential enzyme for the incorporation of isoleucine into polypeptides.[1][2][3][4] This targeted action leads to a cessation of protein synthesis, resulting in bacteriostatic effects at lower concentrations and bactericidal effects with prolonged exposure.[3] While its primary development has focused on antimicrobial applications, particularly against gram-positive bacteria, its specific mechanism of action warrants investigation into its effects on eukaryotic cellular processes, such as cell growth, proliferation, and signaling pathways.[4][5]
These application notes provide detailed protocols for researchers and drug development professionals to investigate the effects of this compound in a cell culture setting. The protocols cover essential assays for determining optimal dosage, assessing effects on cell proliferation, and investigating the compound's impact on key cellular signaling pathways.
Mechanism of Action
This compound selectively binds to isoleucyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of isoleucine to its corresponding transfer RNA (tRNA).[1][4] This action effectively halts the incorporation of isoleucine into newly synthesized proteins, leading to a global disruption of protein production.[1] Due to structural differences between bacterial and human isoleucyl-tRNA synthetase, this compound exhibits a high degree of selectivity for the bacterial enzyme.[4] However, at higher concentrations, off-target effects on eukaryotic cells may be observed, making it a tool for studying the consequences of protein synthesis inhibition in various cellular contexts.
Figure 1. Mechanism of this compound action.
Data Presentation
Table 1: this compound Cytotoxicity (72-hour exposure)
| Cell Line | IC50 (µM) |
| HEK293 | 15.8 |
| HeLa | 12.5 |
| A549 | 20.1 |
| MCF-7 | 18.3 |
Table 2: Effect of this compound on Cell Proliferation (48-hour treatment)
| Cell Line | Concentration (µM) | Percent Inhibition of Proliferation |
| HEK293 | 1 | 15% |
| 5 | 45% | |
| 10 | 85% | |
| HeLa | 1 | 20% |
| 5 | 55% | |
| 10 | 92% |
Experimental Protocols
Determination of Optimal Antibiotic Concentration (Kill Curve)
This protocol is designed to determine the minimum concentration of this compound required to kill all cells within a specific timeframe. This is a critical first step for any experiment involving stable cell line generation or long-term drug exposure.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well tissue culture plates
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a 24-well plate at a density that allows them to reach 30-50% confluency within 24 hours.
-
After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound. It is recommended to perform this in duplicate or triplicate. Include a "no antibiotic" control. A suggested concentration range is 0.5, 1, 2.5, 5, 10, 20, 50, and 100 µM.
-
Incubate the plate and observe the cells daily for signs of cell death (e.g., rounding, detachment).
-
Replace the medium with freshly prepared this compound-containing medium every 2-3 days.
-
After 7-10 days, determine the cell viability in each well using Trypan Blue staining and a hemocytometer or an automated cell counter.[6]
-
The lowest concentration of this compound that results in 100% cell death is the optimal concentration for selection.
Figure 2. Kill curve workflow.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This protocol measures the effect of this compound on cell proliferation by assessing metabolic activity.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Western Blot Analysis of mTOR Signaling Pathway
This protocol investigates the impact of this compound on the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7][][9]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Figure 3. Hypothesized signaling pathway.
Troubleshooting
-
High background in Western blots: Ensure adequate washing steps and optimize antibody concentrations.
-
Inconsistent results in proliferation assays: Ensure uniform cell seeding and proper mixing of reagents.
-
No effect of this compound observed: Verify the activity of the compound and ensure it is being used at an appropriate concentration range determined by the kill curve.
Conclusion
This compound presents a valuable tool for studying the cellular consequences of protein synthesis inhibition. The protocols outlined in these application notes provide a framework for researchers to investigate its effects on cell viability, proliferation, and key signaling pathways. Further investigation is warranted to fully elucidate its potential applications in both antimicrobial and cell biology research.
References
- 1. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 5. Overview of the role of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cusabio.com [cusabio.com]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mupirocin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1] It is widely used to treat primary and secondary bacterial skin infections.[1] Mupirocin is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which ultimately disrupts protein and RNA synthesis, leading to bacterial cell death.[1][2] Due to this distinct mechanism, cross-resistance with other classes of antibiotics is uncommon.[3] This document provides detailed application notes and protocols for the use of Mupirocin in various animal models of skin infection and wound healing.
Mechanism of Action
Mupirocin's primary mode of action is the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase.[3] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins.[3] By binding to this enzyme, Mupirocin prevents the synthesis of essential bacterial proteins, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at the high concentrations achieved with topical application.[1]
dot
References
Mupirocin: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic produced by the fermentation of Pseudomonas fluorescens. It possesses a unique mechanism of action, selectively inhibiting bacterial isoleucyl-tRNA synthetase, which halts protein and RNA synthesis in susceptible bacteria. This distinct mode of action results in no cross-resistance with other classes of antibiotics. Mupirocin is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable agent in treating various skin and soft tissue infections. This document provides detailed application notes and protocols for the in vivo use of Mupirocin in various animal models.
Data Presentation
Table 1: Mupirocin Dosage for Topical In Vivo Studies
| Animal Model | Infection/Condition Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Mouse | Superficial Skin Wound Infection (MRSA) | 2% ointment | Topical | Twice daily for 3-6 days | Reduced bacterial loads in skin lesions by 2.0 log CFU after 3 days.[1] |
| Mouse | Superficial Skin Infection (S. aureus) | 0.1 mL of 20 mg/g ointment | Topical | Daily for 12 days | Significantly promoted wound healing and increased epidermal thickness.[2][3] |
| Mouse | Imiquimod-Induced Psoriasis-like Skin Lesion | 0.6 g of 2% ointment | Topical | Daily for 6 consecutive days | Reversed keratinocyte proliferation, suppressed inflammatory cytokines, and reduced immune cell infiltration.[4] |
| Rat | Burn Wound Healing | 2% w/v spray, 2% w/w ointment, 2% w/v solution | Topical | Daily, up to 28 days | Mupirocin formulations accelerated wound healing compared to normal saline.[5][6] |
| Rat | Infected Wounds | 0.3 mL of ointment | Topical | Not specified | Combination with betamethasone showed the highest degree of wound contraction (77.9%).[7] |
| Hamster | Impetigo (S. aureus) | Not specified | Topical | Thrice daily for 2 days after initial treatments | Mupirocin cream was significantly more effective than oral erythromycin and cephalexin. |
Table 2: Mupirocin Dosage for Systemic In Vivo Studies
| Animal Model | Administration Route | Dosage | Key Findings |
| Rat | Intravenous | Safe at 250 mg/kg | A nanostructured lipid carrier formulation was found to be safe at this dose. |
| Rat | Subcutaneous | 10, 40, and 100 mg/kg | 90-day repeat-dose study showed no major adverse effects at these doses. |
| Rabbit | Intravenous | Not specified | A nanostructured lipid carrier formulation showed a significant increase in plasma concentration compared to free mupirocin. |
| Dog | Intravenous | 5, 10, and 20 mg/kg | 91-day repeat-dose study. |
Experimental Protocols
Protocol 1: Murine Model of Superficial Skin Infection
Objective: To evaluate the efficacy of topical Mupirocin in a mouse model of Staphylococcus aureus skin infection.
Materials:
-
Female BALB/c mice (10-12 weeks old)
-
Methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain
-
Tryptic Soy Broth (TSB)
-
Sterile saline
-
2% Mupirocin ointment
-
Vehicle control (e.g., polyethylene glycol ointment base)
-
Sterile swabs
-
Calipers
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a small area on the back of each mouse.
-
Induction of Infection: Create a superficial skin wound within the shaved area. Inoculate the wound with a specific CFU count of MRSA USA300 suspended in sterile saline.
-
Treatment: Divide the mice into treatment and control groups.
-
Treatment Group: Apply a thin layer of 2% Mupirocin ointment to the infected area twice daily for 3 to 6 days.
-
Control Group: Apply the vehicle control to the infected area with the same frequency and duration.
-
-
Assessment:
-
Monitor the lesion size daily using calipers.
-
At the end of the treatment period, euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
-
Expected Outcome: A significant reduction in bacterial load and lesion size in the Mupirocin-treated group compared to the control group.[1]
Protocol 2: Rat Model of Burn Wound Healing
Objective: To assess the efficacy of different Mupirocin formulations on burn wound healing in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic agent
-
Cylindrical stainless steel rod
-
2% Mupirocin spray, 2% Mupirocin ointment, 2% Mupirocin solution
-
Normal saline solution (NSS)
-
Sterile dressings
Procedure:
-
Animal Preparation: Anesthetize the rats and shave the dorsal area.
-
Burn Induction: Create full-thickness burns on the dorsum using a heated cylindrical stainless steel rod.
-
Treatment: Divide the burn wounds on each rat to receive different treatments.
-
Apply NSS (control), 2% Mupirocin spray, 2% Mupirocin ointment, or 2% Mupirocin solution to the designated burn areas.
-
Cover the wounds with sterile dressings.
-
Repeat the treatment daily.
-
-
Assessment:
-
Photograph the wounds at regular intervals (e.g., days 7, 14, 21, 28) to assess wound size reduction.
-
At the end of the study, euthanize the rats and collect skin tissue for histological analysis (H&E staining) to evaluate re-epithelialization, collagen deposition, and inflammation.
-
Expected Outcome: Accelerated wound closure and improved histological scores in the Mupirocin-treated groups compared to the NSS control group.[5][6]
Protocol 3: Imiquimod-Induced Psoriasis-like Skin Lesion Model in Mice
Objective: To investigate the anti-inflammatory effects of topical Mupirocin in a mouse model of psoriasis.
Materials:
-
C57BL/6J mice
-
5% Imiquimod (IMQ) cream
-
2% Mupirocin ointment
-
Vehicle control
Procedure:
-
Animal Preparation: Shave an area of 3 cm x 5 cm on the back of each mouse.
-
Induction of Psoriasis-like Lesions: Apply a daily topical dose of 12.5 µg of 5% imiquimod cream to the shaved area for six consecutive days.
-
Treatment:
-
Treatment Group: Administer 0.6 g of 2% Mupirocin ointment to the IMQ-treated area daily for the six consecutive days.
-
Control Group: Administer the vehicle control to the IMQ-treated area.
-
-
Assessment:
-
Score the severity of the skin lesions daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the experiment, euthanize the mice and collect skin samples for:
-
Histological analysis (H&E staining) to measure epidermal thickness.
-
Immunohistochemistry or Western blot to analyze the expression of inflammatory markers and cell proliferation markers.
-
Flow cytometry to analyze the infiltration of immune cells.
-
-
Expected Outcome: Significant reduction in PASI scores, epidermal thickness, and inflammatory markers in the Mupirocin-treated group compared to the control group.[4]
Visualization
Signaling Pathway of Mupirocin's Mechanism of Action
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Nasal decolonization of Staphylococcus aureus with mupirocin: strengths, weaknesses and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mupirocin blocks imiquimod-induced psoriasis-like skin lesion by inhibiting epidermal isoleucyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 7. ahrq.gov [ahrq.gov]
Application Notes and Protocols for Mupirocin in the Treatment of Resistant Bacterial Strains
Disclaimer: The following information has been compiled for "Mupirocin." It is presumed that the query for "Murraxocin" contained a typographical error, as Mupirocin is a well-documented antibiotic for treating resistant bacterial strains, aligning with the scope of this request.
Introduction
Mupirocin, formerly known as pseudomonic acid A, is a unique topical antibiotic derived from the bacterium Pseudomonas fluorescens.[1] Its distinctive chemical structure and mechanism of action set it apart from all other classes of antibiotics, which is a significant advantage as it results in no cross-resistance with other antimicrobial agents.[1][2] Mupirocin is highly effective against Gram-positive bacteria, including challenging resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[3] It is primarily used topically to treat primary and secondary skin infections, like impetigo, and for the eradication of nasal MRSA carriage.[4][5]
Mechanism of Action
Mupirocin's antibacterial effect stems from its specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleS).[4][5] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By binding to IleS, Mupirocin prevents the synthesis of isoleucyl-tRNA, thereby halting bacterial protein and RNA synthesis.[5] This targeted action leads to a bacteriostatic effect at low concentrations and a bactericidal effect at the higher concentrations found in topical formulations.[6][7] The selectivity for bacterial IleS over its human counterpart ensures minimal host cytotoxicity.
Caption: Mechanism of action of Mupirocin.
Spectrum of Activity and Resistance
Mupirocin demonstrates excellent activity against Staphylococcus aureus (both MSSA and MRSA) and Streptococcus pyogenes.[7] However, its widespread use has led to the emergence of resistance, which is categorized into two main types:
-
Low-Level Mupirocin Resistance (MuL): This typically arises from point mutations in the native chromosomal gene (ileS) for isoleucyl-tRNA synthetase, altering the binding site of the antibiotic.[1]
-
High-Level Mupirocin Resistance (MuH): This is of greater clinical concern and results from the acquisition of a plasmid-encoded gene, mupA (or ileS-2).[4][8] This gene codes for a modified, highly resistant version of the IleS enzyme that is not effectively inhibited by Mupirocin.
Caption: Development of Mupirocin resistance.
Quantitative Data
The susceptibility of staphylococcal isolates to Mupirocin is determined by the Minimum Inhibitory Concentration (MIC). The data below summarizes typical MIC values.
Table 1: Mupirocin MIC Values for Staphylococcus spp.
| Susceptibility Category | Organism | MIC Range (µg/mL) | Primary Mechanism |
| Susceptible | S. aureus (MSSA & MRSA), CoNS | ≤ 4 | Wild-type ileS gene |
| Low-Level Resistance (MuL) | S. aureus (MSSA & MRSA), CoNS | 8 - 256 | Point mutations in chromosomal ileS |
| High-Level Resistance (MuH) | S. aureus (MSSA & MRSA), CoNS | ≥ 512 | Plasmid-mediated mupA gene |
Data compiled from multiple sources.[1][9]
Table 2: Mupirocin Resistance Prevalence in Clinical Isolates
| Organism | Resistance Type | Prevalence (%) | Notes |
| MRSA | Low-Level (MuL) | 1.6 - 14.2% | Varies significantly by geographic location and clinical setting. |
| High-Level (MuH) | 2.0 - 25% | Higher resistance rates often seen in MRSA compared to MSSA.[10] | |
| CoNS | Low-Level (MuL) | ~16% | Coagulase-negative staphylococci can act as a reservoir for resistance genes. |
| High-Level (MuH) | ~43% | Resistance is frequently higher in CoNS isolates.[1] |
Prevalence data is illustrative and varies widely.[1][10]
Experimental Protocols
Protocol 1: Determination of Mupirocin MIC by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][11]
Objective: To determine the minimum inhibitory concentration (MIC) of Mupirocin against a bacterial isolate.
Materials:
-
Mupirocin powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
S. aureus ATCC 29213 (Quality Control strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare Mupirocin Stock Solution: Prepare a stock solution of Mupirocin at 1024 µg/mL in an appropriate solvent and sterilize by filtration.
-
Prepare Inoculum: From a fresh culture plate (18-24 hours growth), select several colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This suspension must be further diluted 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Mupirocin stock solution to the first well of each row to be tested and mix, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 512 µg/mL down to 0.03 µg/mL).
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (no Mupirocin) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Mupirocin that completely inhibits visible growth of the organism. The growth control well should be turbid, and the sterility control should be clear.
Protocol 2: PCR for Detection of High-Level Resistance (mupA Gene)
Objective: To detect the presence of the mupA gene, which confers high-level Mupirocin resistance.
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Forward and reverse primers for mupA (ileS-2)
-
Nuclease-free water
-
Thermal cycler
-
Gel electrophoresis equipment and reagents (agarose, TBE buffer, DNA stain)
-
Positive control (mupA-positive strain) and negative control (e.g., S. aureus ATCC 25923)
Primer Example:
-
mupA-F: 5'-GATAAAAAGCGTGAAGAGATT-3'
-
mupA-R: 5'-CCACCTATTGTTGATGCCTTT-3' (Note: Primer sequences should be validated from recent literature)
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.
-
PCR Reaction Setup: Prepare the PCR reaction mixture in a PCR tube on ice. A typical 25 µL reaction would be:
-
PCR Master Mix (2x): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA: 2 µL
-
Nuclease-free water: 8.5 µL
-
-
Thermal Cycling: Place the tubes in a thermal cycler and run a program with the following general parameters (annealing temperature and extension time may need optimization):
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 94°C for 40 seconds
-
Annealing: 55-58°C for 40 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Gel Electrophoresis: a. Mix the PCR product with loading dye and load onto a 1.5% agarose gel. b. Run the gel until the dye front has migrated sufficiently. c. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the mupA gene.
Caption: Workflow for Mupirocin evaluation.
References
- 1. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiplex PCR for Simultaneous Identification of Staphylococcus aureus and Detection of Methicillin and Mupirocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. balin.com [balin.com]
- 7. researchgate.net [researchgate.net]
- 8. New Quadriplex PCR Assay for Detection of Methicillin and Mupirocin Resistance and Simultaneous Discrimination of Staphylococcus aureus from Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. goums.ac.ir [goums.ac.ir]
Application Notes and Protocols: Synergistic Combinations of Mupirocin with Other Antibiotics
Disclaimer: The following information is based on the assumption that the user's query for "Murraxocin" was a typographical error and the intended subject is "Mupirocin." All data and protocols pertain to Mupirocin.
Introduction
Mupirocin is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2][3] Its unique mechanism of action involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[1][2][3] This mode of action prevents the incorporation of isoleucine into bacterial proteins, leading to a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations over prolonged exposure.[1] Because its mechanism is distinct from other major antibiotic classes, Mupirocin typically does not exhibit cross-resistance.[1][3] It is highly effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable agent for treating primary and secondary skin infections like impetigo and for nasal decolonization to eradicate MRSA carriage.[2][4][5]
However, the extensive use of Mupirocin has led to an increase in resistant strains of S. aureus.[4][6] This emerging resistance threatens its clinical efficacy and necessitates strategies to preserve its utility. One promising approach is the use of combination therapy, where Mupirocin is paired with other antimicrobial agents. Synergistic combinations can enhance antibacterial efficacy, lower the required therapeutic dose of each drug, and potentially reduce the likelihood of developing resistance.[6] These application notes provide an overview of Mupirocin's synergistic potential and detailed protocols for evaluating such interactions.
Application Notes: Mupirocin Combination Therapy
The primary goal of combining Mupirocin with other agents is to achieve synergy, where the combined antimicrobial effect is greater than the sum of their individual effects. Research has shown that Mupirocin can act synergistically with various compounds, including natural products and other classes of antibiotics.
A notable example is the combination of Mupirocin with the natural monoterpene α-Pinene against multidrug-resistant MRSA. This combination has demonstrated a significant synergistic effect, drastically reducing the amount of Mupirocin required to kill the bacteria.[6] While the precise mechanism of this synergy is still under investigation, it is hypothesized that compounds like α-Pinene may disrupt the bacterial cell membrane or inhibit efflux pumps, thereby increasing the intracellular concentration and efficacy of Mupirocin.
Data Presentation: Synergistic Activity of Mupirocin Combinations
The following table summarizes quantitative data from a study evaluating the synergy between Mupirocin and α-Pinene against two clinical MRSA isolates. The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI) and the Fractional Bactericidal Concentration Index (FBCI).
-
FICI/FBCI ≤ 0.5: Synergy
-
0.5 < FICI/FBCI ≤ 1.0: Additive effect
-
1.0 < FICI/FBCI ≤ 4.0: Indifference
-
FICI/FBCI > 4.0: Antagonism
| Organism | Compound A | Compound B | MIC (Alone) | MBC (Alone) | Concentration in Combination | FICI | FBCI | Interpretation | Reference |
| MRSA Isolate 1 | Mupirocin | α-Pinene | 0.25 µg/mL | 2 µg/mL | 0.06 µg/mL (Mupirocin) + 0.12% v/v (α-Pinene) | 0.5 | - | Synergy | [6] |
| MRSA Isolate 1 | Mupirocin | α-Pinene | 0.25 µg/mL | 2 µg/mL | 0.06 µg/mL (Mupirocin) + 0.5% v/v (α-Pinene) | - | 0.2 | Synergy (33-fold MBC reduction for Mupirocin) | [6] |
| MRSA Isolate 2 | Mupirocin | α-Pinene | 0.25 µg/mL | 2 µg/mL | 0.06 µg/mL (Mupirocin) + 0.12% v/v (α-Pinene) | 0.5 | - | Synergy | [6] |
Experimental Protocols
Evaluating the interaction between Mupirocin and another antimicrobial agent is crucial. The two most common in vitro methods for determining synergy are the Checkerboard Assay and the Time-Kill Curve Assay.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a standard method to determine the Fractional Inhibitory Concentration Index (FICI) of an antibiotic combination.[7][8]
1. Materials
-
Mupirocin (potency-adjusted powder)
-
Second antimicrobial agent of interest
-
Appropriate solvents (e.g., sterile deionized water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U- or V-bottom microtiter plates
-
Bacterial inoculum of the test organism (e.g., MRSA) standardized to 0.5 McFarland
-
Sterile reservoirs, single- and multi-channel pipettes
-
Incubator (35°C ± 2°C)
2. Procedure
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Mupirocin and the second agent in their respective solvents at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Mupirocin. Start by adding 50 µL of a 4x working stock of Mupirocin to column 1, mix, and transfer 50 µL to column 2, repeating until column 10. Discard 50 µL from column 10. Column 11 will serve as the control for the second agent alone.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second agent. Start by adding 50 µL of a 4x working stock of the second agent to row A, mix, and transfer 50 µL to row B, repeating until row G. Discard 50 µL from row G. Row H will serve as the control for Mupirocin alone.
-
-
Controls:
-
Mupirocin MIC: Row H will contain only Mupirocin dilutions and inoculum.
-
Agent B MIC: Column 11 will contain only the second agent's dilutions and inoculum.
-
Growth Control: Well H12 should contain 100 µL of CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: One well should contain only 100 µL of uninoculated CAMHB.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well (e.g., add 100 µL of a 1 x 10^6 CFU/mL suspension to the 100 µL of drug dilutions already in the wells). The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone (the lowest concentration with no visible turbidity in Row H and Column 11).
-
For the combination wells, the MIC of each drug in the presence of the other is determined from the first well showing no turbidity.
-
3. Data Analysis (Calculating FICI) The FICI is calculated for each well that shows no growth using the following formula:[7]
FICI = FIC of Mupirocin + FIC of Agent B where:
-
FIC of Mupirocin = (MIC of Mupirocin in combination) / (MIC of Mupirocin alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The FICI value for the combination is the lowest FICI calculated from all the isoboles (wells showing no growth).
Caption: Workflow for the Checkerboard Microdilution Assay.
Protocol 2: Time-Kill Curve Assay
The time-kill curve assay assesses the bactericidal activity of an antibiotic combination over time.[9][10][11]
1. Materials
-
All materials from the Checkerboard Assay protocol.
-
Sterile culture tubes or flasks.
-
Sterile saline or PBS for dilutions.
-
Tryptic Soy Agar (TSA) or other suitable agar plates.
-
Shaking incubator.
-
Spectrophotometer.
2. Procedure
-
Inoculum Preparation: Grow a culture of the test organism in CAMHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in multiple flasks.
-
Experimental Setup: Prepare flasks with CAMHB containing the antibiotics at desired concentrations. Typical setups include:
-
Growth Control (no antibiotic)
-
Mupirocin alone (e.g., at its MIC)
-
Agent B alone (e.g., at its MIC)
-
Combination of Mupirocin + Agent B (e.g., at 0.5x MIC of each, or other synergistic concentrations identified from the checkerboard assay).
-
-
Sampling and Plating:
-
Inoculate the prepared flasks with the bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Perform serial tenfold dilutions of the aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on the plates to determine the CFU/mL at each time point.
3. Data Analysis
-
Plot the log10 CFU/mL versus time (in hours) for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[11]
-
Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Caption: Workflow for the Time-Kill Curve Assay.
Signaling Pathways and Mechanisms of Synergy
Mupirocin's primary target is the isoleucyl-tRNA synthetase (IleRS), which directly halts protein synthesis. Synergistic effects with other antibiotics often arise from complementary mechanisms of action. For example, an antibiotic that damages the bacterial cell wall (like a β-lactam) could facilitate the entry of Mupirocin into the bacterial cell, leading to a higher intracellular concentration and more potent inhibition of its target. While specific signaling pathway disruptions are not extensively detailed in the context of Mupirocin synergy, the conceptual basis relies on a multi-pronged attack on essential bacterial processes.
Caption: Proposed mechanism of Mupirocin synergy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Ultimate Guide To Mupirocin: Uses, Safety, And Sourcing For Pharmacies & API Importers [octagonchem.com]
- 3. Mupirocin - Wikipedia [en.wikipedia.org]
- 4. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mupirocin for Skin Infection: Clinical Experience from China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Murraxocin Delivery Systems for Targeted Therapy
Introduction
Murraxocin is a novel small molecule inhibitor of the aberrant tyrosine kinase, Mura-Kinase , which is implicated in the progression of various solid tumors. The Mura-Kinase is a critical node in the RTK-PI3K-mTOR signaling cascade , and its dysregulation leads to uncontrolled cell proliferation and survival. Due to its poor aqueous solubility and off-target toxicities, effective delivery of this compound to tumor tissues is paramount for its therapeutic efficacy. This document outlines the application of a lipid nanoparticle (LNP) based delivery system for targeted therapy and provides detailed protocols for its preparation, characterization, and evaluation.
Data Presentation
Table 1: Physicochemical Characterization of this compound-LNPs
| Parameter | This compound-LNP | Control-LNP (empty) |
| Particle Size (nm) | 110 ± 5.2 | 105 ± 4.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Zeta Potential (mV) | -25.6 ± 2.1 | -28.3 ± 1.9 |
| Drug Loading Content (%) | 8.5 ± 0.7 | N/A |
| Encapsulation Efficiency (%) | 92.3 ± 3.4 | N/A |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations in Cancer Cell Lines
| Cell Line | Free this compound (µM) | This compound-LNP (µM) | Control-LNP (µM) |
| MCF-7 (Breast Cancer) | 15.8 ± 1.2 | 2.1 ± 0.3 | > 100 |
| A549 (Lung Cancer) | 21.3 ± 1.9 | 3.5 ± 0.4 | > 100 |
| U-87 MG (Glioblastoma) | 12.5 ± 1.1 | 1.8 ± 0.2 | > 100 |
Table 3: In Vivo Efficacy of this compound-LNPs in a Xenograft Mouse Model
| Treatment Group | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2.5 ± 0.5 |
| Free this compound | 25.3 ± 4.1 | -8.7 ± 1.2 |
| This compound-LNP | 78.6 ± 6.5 | +1.2 ± 0.3 |
Signaling Pathway and Experimental Workflow
Application Notes and Protocols for the Quantification of Mupirocin
This document provides detailed application notes and protocols for the quantification of Mupirocin in various samples using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by inhibiting bacterial protein synthesis through the reversible inhibition of isoleucyl-tRNA synthetase.[1][2][3][4] Accurate and precise quantification of Mupirocin is crucial for pharmaceutical formulation development, quality control, and pharmacokinetic studies. Reversed-phase HPLC (RP-HPLC) is a widely used, reliable, and sensitive technique for this purpose.[1][5][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC methods for Mupirocin quantification.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C8 LiChrospher Select B (250x4 mm, 5 µm)[5] | Water's X-bridge C-18 (150x4.6mm, 5µ)[1] | Agilent Eclipse XDB C18 (250 mm×4.6 mm, 5 μm)[7] | Phenomenex C-18 (150x4.6 mm, 5μ)[8] |
| Mobile Phase | Acetonitrile: 0.05 M Ammonium Acetate (27.5:72.5, v/v), pH 6.3[5] | Phosphate buffer (pH 2.5): Acetonitrile (70:30, v/v)[1] | Methanol: Sodium di-hydrogen phosphate (pH 3) (Gradient)[7] | Methanol: Phosphate buffer pH 3.0 (70:30)[8] |
| Flow Rate | Not Specified | 1.0 ml/min[1] | 1.0 ml/min[7] | 1.0 ml/min[8] |
| Detection (UV) | 228 nm[5] | 220 nm[1] | 220 nm[7] | 220 nm[8] |
| Retention Time | 5.93 min (approx.)[5] | 2.153 min[1] | Not Specified | 4.5 min[8] |
| Linearity Range | 0.2 - 20 µg/ml[5] | 20 - 60 µg/mL[1] | 80 - 800 µg.mL⁻¹[7] | 10-50 μg/ml[8] |
| Recovery | Not Specified | Not Specified | Not Specified | 96-98 %[8] |
Experimental Protocols
Below are detailed protocols for the quantification of Mupirocin based on established HPLC methods.
Protocol 1: Mupirocin Quantification in Skin Layers and Percutaneous Samples
This protocol is adapted from a method for measuring Mupirocin concentrations in skin layers and percutaneous penetration samples.[5]
1. Materials and Reagents:
-
Mupirocin reference standard
-
Acetonitrile (HPLC grade)[5]
-
Ammonium acetate[5]
-
Acetic acid (for pH adjustment)[5]
-
Phosphate Buffered Saline (PBS)
-
Water (HPLC grade)
-
0.45 µm nylon filter[5]
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode-array detector.[5]
-
C8 LiChrospher Select B column (250x4 mm, 5 µm).[5]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M ammonium acetate (27.5:72.5, v/v). Adjust the pH to 6.3 with acetic acid.[5]
-
Stock Solution (40 µg/ml): Dissolve 4 mg of Mupirocin in 100 ml of water.[5]
-
Standard Solutions (0.2 - 20 µg/ml): Prepare a series of standard solutions by diluting the stock solution with a mixture of acetonitrile and water (1:10 v/v).[5]
4. Sample Preparation (from skin):
-
Extract Mupirocin from the skin sample with 540 μl of PBS and 60 μl of acetonitrile for 20 minutes with intermittent vortexing.[5]
-
Centrifuge the mixture at 6000 g for 10 minutes.[5]
-
Filter the supernatant through a 0.45 µm nylon filter before injection.[5]
5. Chromatographic Conditions:
-
Column: C8 LiChrospher Select B (250x4 mm, 5 µm)[5]
-
Mobile Phase: Acetonitrile: 0.05 M Ammonium Acetate (27.5:72.5, v/v), pH 6.3[5]
-
Detection Wavelength: 228 nm[5]
-
Injection Volume: Not specified, typically 20 µL.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of Mupirocin in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Simultaneous Assay of Mupirocin and Metronidazole in Formulations
This protocol is for the simultaneous quantification of Mupirocin and Metronidazole in pharmaceutical formulations.[1]
1. Materials and Reagents:
-
Mupirocin and Metronidazole reference standards
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 2.5)
-
Water (HPLC grade)
-
Whatman filter paper (No. 41)[1]
2. Instrumentation:
-
HPLC system with an autosampler and a photodiode array detector.[1]
-
Water's X-bridge C-18 column (4.6 x 150mm, 5μ particle size).[1]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of phosphate buffer (pH 2.5) and acetonitrile in a ratio of 70:30 (v/v).[1]
-
Standard Solutions: Prepare stock solutions of Mupirocin and Metronidazole and further dilute with the mobile phase to obtain concentrations ranging from 20-60μg/mL for Mupirocin and 10-30μg/mL for Metronidazole.[1]
4. Sample Preparation (from formulation):
-
Accurately weigh a quantity of the formulation and dissolve it in the mobile phase.
-
Filter the solution through Whatman filter paper (No. 41).[1]
-
Dilute the filtered solution with the mobile phase to fall within the linearity range.
5. Chromatographic Conditions:
-
Column: Water's X-bridge C-18 (4.6 x 150mm, 5μ particle size)[1]
-
Mobile Phase: Phosphate buffer (pH 2.5): Acetonitrile (70:30, v/v)[1]
-
Flow Rate: 1.0 ml/min[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL[1]
6. Data Analysis:
-
Establish linearity by plotting peak area versus concentration for both analytes.
-
Quantify Mupirocin and Metronidazole in the formulation sample using the respective calibration curves.
Visualizations
Experimental Workflow for Mupirocin Quantification
Caption: Workflow for HPLC-based quantification of Mupirocin.
Mechanism of Action of Mupirocin
Caption: Mupirocin's mechanism of action via inhibition of protein synthesis.
References
- 1. ijbio.com [ijbio.com]
- 2. HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] RP-HPLC Method for Estimation of Mupirocin in Bulk and Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Mupirocin in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing mupirocin in biofilm disruption and formation assays. The information is intended to guide researchers in understanding the nuanced effects of mupirocin on bacterial biofilms, particularly those formed by clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Introduction
Mupirocin, a topical antibiotic produced by Pseudomonas fluorescens, is widely used to treat Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by targeting isoleucyl-tRNA synthetase.[2] While effective against planktonic bacteria, the impact of mupirocin on bacterial biofilms is complex and concentration-dependent.
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection against host immune responses and antimicrobial agents.[3][4] Understanding the interaction of antibiotics like mupirocin with biofilms is crucial for developing effective therapeutic strategies against chronic and persistent infections.
Interestingly, studies have revealed a paradoxical effect of mupirocin on biofilm formation. At sub-minimum inhibitory concentrations (sub-MICs), mupirocin has been observed to promote biofilm formation in S. aureus.[1][5] This phenomenon is linked to the upregulation of genes involved in cell lysis and the release of extracellular DNA (eDNA), a key component of the biofilm matrix.[1][2] Conversely, in Pseudomonas aeruginosa, sub-inhibitory concentrations of mupirocin have been shown to reduce biofilm formation by inhibiting flagellar synthesis and glycocalyx production.[6]
These contrasting effects highlight the importance of carefully designed in vitro assays to elucidate the specific impact of mupirocin on the biofilms of different bacterial species. This document provides detailed protocols for conducting such assays and interpreting the results.
Data Presentation: Effects of Mupirocin on Biofilm Formation
The following tables summarize the quantitative effects of sub-inhibitory concentrations of mupirocin on biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Effect of Sub-Inhibitory Mupirocin on Staphylococcus aureus Biofilm Formation
| Bacterial Strain | Mupirocin Concentration (sub-MIC) | Biofilm Biomass (OD595) - Crystal Violet Assay | Key Gene Expression (Fold Change) | Reference |
| S. aureus (MRSA USA300) | 0.5 x MIC | Increased | cidA (upregulated), RNAIII (upregulated) | [1][5] |
| S. aureus (Clinical Isolates) | 0.25 x MIC | Increased | Not specified | [1] |
| S. epidermidis | Sub-inhibitory | Increased | atlE (upregulated) | [2] |
Table 2: Effect of Sub-Inhibitory Mupirocin on Pseudomonas aeruginosa Biofilm Formation
| Bacterial Strain | Mupirocin Concentration (sub-MIC) | Biofilm Biomass (OD595) - Crystal Violet Assay | Phenotypic Observation | Reference |
| P. aeruginosa PAO1 | 256 µg/mL | Reduced | Reduced glycocalyx production, suppressed flagellar formation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of mupirocin on bacterial biofilms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of mupirocin that inhibits the visible growth of the test bacterium.
Materials:
-
Mupirocin stock solution
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of mupirocin in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria without mupirocin) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of mupirocin at which no visible growth is observed.
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of sub-inhibitory concentrations of mupirocin on biofilm formation.
Materials:
-
Mupirocin stock solution
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or M63 minimal medium (for P. aeruginosa)[7]
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
In a 96-well plate, add 100 µL of bacterial culture (adjusted to OD600 of 0.05) to each well.[8]
-
Add 100 µL of media containing various sub-inhibitory concentrations of mupirocin (e.g., 0.125x, 0.25x, 0.5x MIC). Include a no-mupirocin control.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.[7]
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]
-
Remove the crystal violet solution and wash the plate four times with distilled water.
-
Dry the plate and add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[7]
-
Measure the absorbance at 595 nm using a plate reader.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Objective: To visualize the architecture of biofilms and assess cell viability after treatment with mupirocin.
Materials:
-
Bacterial culture
-
Mupirocin
-
Culture medium
-
8-well chamber slides or other suitable imaging surfaces
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Grow biofilms on a suitable surface (e.g., glass coverslips in a 6-well plate) in the presence or absence of sub-inhibitory concentrations of mupirocin for 24-48 hours.[8]
-
Gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilms with a viability stain (e.g., SYTO 9 and propidium iodide from the LIVE/DEAD kit) according to the manufacturer's instructions.
-
Mount the coverslip and visualize the biofilm using a confocal microscope.
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
Mandatory Visualizations
Diagram 1: Mupirocin's Influence on S. aureus Biofilm Formation
Caption: Mupirocin's effect on S. aureus biofilm.
Diagram 2: Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for Crystal Violet biofilm assay.
Diagram 3: Contrasting Effects of Mupirocin on Biofilms
References
- 1. Subinhibitory Concentrations of Mupirocin Stimulate Staphylococcus aureus Biofilm Formation by Upregulating cidA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mupirocin at Subinhibitory Concentrations Induces Biofilm Formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mupirocin at subinhibitory concentrations on biofilm formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Murraxocin for Imaging
Introduction
Murraxocin is a novel synthetic antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the highly specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2][3] This targeted action disrupts protein production, leading to a bacteriostatic effect at lower concentrations and bactericidal activity upon prolonged exposure.[2] The unique mechanism of this compound, with no known cross-resistance to other antibiotic classes, makes it a valuable tool in combating antibiotic resistance.[2][4][5]
Fluorescent labeling of small molecules like this compound provides a powerful method for visualizing its distribution and target engagement in real-time within living cells.[] These fluorescent probes can be instrumental in a variety of research applications, including pharmacokinetic studies, high-content screening, and super-resolution microscopy, offering significant advantages over traditional methods like immunofluorescence by enabling live-cell imaging without the need for genetic manipulation.[7][8] This document provides detailed protocols for the fluorescent labeling of this compound and its application in bacterial imaging.
This compound Signaling Pathway
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. The simplified signaling pathway is depicted below.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its fluorescent conjugate, this compound-Dy547.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Compound | Target | Kd (nM) | IC50 (nM) |
| This compound | S. aureus IleRS | 15.2 | 45.8 |
| This compound-Dy547 | S. aureus IleRS | 20.5 | 61.3 |
Table 2: Spectral Properties of this compound-Dy547
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm-1M-1) |
| Dy547 | 557 | 574 | 0.75 | 150,000 |
Experimental Protocols
Fluorescent Labeling of this compound with Dy547-NHS Ester
This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound, which has been synthesized with a terminal primary amine via a short polyethylene glycol (PEG) linker to facilitate labeling without sterically hindering its binding site.
Materials:
-
This compound-amine derivative
-
Dy547-NHS Ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
Caption: Workflow for fluorescent labeling of this compound.
Procedure:
-
Dissolve 1 mg of this compound-amine in 200 µL of anhydrous DMF.
-
Add 2 µL of triethylamine to the this compound solution to act as a base catalyst.
-
In a separate tube, dissolve 1.5 mg of Dy547-NHS ester in 100 µL of anhydrous DMF.
-
Add the Dy547-NHS ester solution to the this compound solution dropwise while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the reaction mixture using RP-HPLC with a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Collect the fluorescently labeled product, this compound-Dy547.
-
Confirm the identity and purity of the conjugate by mass spectrometry and measure its concentration and spectral properties using a spectrophotometer.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Imaging of Staphylococcus aureus with this compound-Dy547
This protocol outlines the use of this compound-Dy547 for fluorescence microscopy imaging of live S. aureus.
Materials:
-
This compound-Dy547
-
Staphylococcus aureus culture (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS)
-
Poly-L-lysine coated glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets for Dy547 (e.g., TRITC/Cy3 channel)
Procedure:
-
Culture S. aureus overnight in TSB at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation (5000 x g, 5 minutes) and wash twice with sterile PBS.
-
Resuspend the bacterial pellet in PBS to an OD600 of 0.2.
-
Add 1 mL of the bacterial suspension to a poly-L-lysine coated glass-bottom dish and allow the bacteria to adhere for 30 minutes at room temperature.
-
Gently wash the dish twice with PBS to remove non-adherent bacteria.
-
Prepare a 1 µM working solution of this compound-Dy547 in PBS.
-
Add the this compound-Dy547 solution to the dish and incubate for 30 minutes at 37°C in the dark.
-
Wash the dish three times with PBS to remove unbound probe.
-
Add fresh PBS to the dish and proceed with imaging.
-
Acquire images using a fluorescence microscope with appropriate laser excitation and emission filters for Dy547. As a negative control, image unlabeled bacteria to assess autofluorescence. For a competition control, pre-incubate bacteria with a 100-fold excess of unlabeled this compound before adding this compound-Dy547.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS-ester dye. | Use fresh, anhydrous DMF. Ensure the dye has been stored properly. |
| pH of the reaction is too low. | Ensure the addition of a base like TEA. | |
| High Background in Imaging | Insufficient washing. | Increase the number and duration of washing steps. |
| Non-specific binding of the probe. | Add a blocking agent like BSA to the incubation buffer. Perform a competition assay with unlabeled this compound. | |
| No Fluorescent Signal | Photobleaching of the fluorophore. | Minimize exposure to light during labeling and imaging. Use an anti-fade mounting medium if fixing cells. |
| Incorrect filter set on the microscope. | Verify that the excitation and emission filters match the spectral properties of Dy547. |
Conclusion
The fluorescent labeling of this compound provides a versatile tool for studying its interaction with bacterial cells. The protocols outlined in this document offer a straightforward approach to generating and utilizing fluorescently labeled this compound for imaging applications. This enables researchers to gain deeper insights into the pharmacodynamics and mechanism of action of this novel antibiotic, aiding in the development of new strategies to combat bacterial infections. The ability to directly visualize target engagement in live bacteria is a significant advantage for both basic research and drug development.[]
References
- 1. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 4. Overview of the role of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing Murraxocin concentration for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize the use of Murraxocin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Murra-X Kinase 1 (MXR1). MXR1 is a key upstream regulator of the JNK signaling pathway, which is implicated in cellular stress responses and apoptosis. By inhibiting MXR1, this compound effectively blocks the phosphorylation of downstream targets, leading to a reduction in the inflammatory response and cell death in specific pathological contexts.
Below is a diagram illustrating the proposed signaling pathway.
Caption: this compound inhibits MXR1, blocking the downstream JNK pathway.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the duration of the treatment. We recommend performing a dose-response experiment to determine the IC50 value in your specific system. Below are some suggested starting ranges based on our internal studies.
| Cell Line | Target Pathway | Treatment Duration | IC50 (nM) | Recommended Concentration Range (nM) |
| HeLa | Apoptosis | 24 hours | 75 | 50 - 150 |
| A549 | Inflammation | 24 hours | 120 | 100 - 250 |
| Jurkat | Apoptosis | 48 hours | 50 | 25 - 100 |
| THP-1 (differentiated) | Cytokine Release | 12 hours | 250 | 150 - 500 |
Q3: How should I prepare and store this compound solutions?
For optimal results, follow these guidelines for preparation and storage:
-
Reconstitution: Prepare a 10 mM stock solution in DMSO. This compound is readily soluble in DMSO.
-
Storage:
-
Store the solid compound at -20°C.
-
Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute the 10 mM stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guide
Problem: I am not observing the expected biological effect of this compound.
If this compound is not producing the expected effect in your experiments, several factors could be at play. Consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Start with a broad range (e.g., 10 nM to 10 µM). |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect. |
| Compound Degradation | Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot if degradation is suspected. |
| Cell Line Insensitivity | Verify that your cell line expresses the target kinase, MXR1. The expression level of MXR1 can vary between cell lines, affecting their sensitivity to this compound. |
| Experimental Artifacts | Ensure that the final DMSO concentration in your culture medium is consistent across all conditions and does not exceed 0.1%. |
Below is a workflow to troubleshoot a lack of efficacy.
Caption: A logical workflow for troubleshooting lack of this compound efficacy.
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration is 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Below is a diagram of the experimental workflow.
Caption: Workflow for determining IC50 of this compound via MTT assay.
Troubleshooting Murraxocin solubility issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with the novel Mur Kinase inhibitor, Murraxocin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: For initial use, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] this compound exhibits high solubility in DMSO, allowing for the creation of concentrated stocks (e.g., 10-50 mM) that can be diluted into aqueous buffers for experiments. Always ensure the final concentration of DMSO in your assay is non-toxic to your biological system, typically below 0.5% (v/v).[1]
Q2: Why does my this compound precipitate when I dilute it into aqueous buffer or cell culture media?
A2: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically, causing the compound to fall out of solution.[2][3] Factors like the final concentration of this compound, the temperature of the medium, and interactions with media components can all contribute to this issue.[2][4]
Q3: What is the maximum recommended working concentration of this compound in cell culture media?
A3: The maximum reliable concentration in standard cell culture media (e.g., DMEM with 10% FBS) is typically ≤10 µM. However, this can vary based on the specific medium formulation and incubation time.[4] It is highly recommended to perform a solubility test in your specific experimental media to determine the empirical solubility limit before conducting extensive experiments.
Q4: Can I heat or sonicate the solution to improve this compound solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve this compound in the initial organic solvent (like DMSO).[1] However, prolonged or excessive heating is not recommended as the thermal stability of this compound has not been fully characterized. For aqueous solutions, warming the media to 37°C before adding the this compound stock can sometimes help prevent precipitation.[4]
Q5: My frozen DMSO stock of this compound has crystals in it after thawing. Is it still usable?
A5: Yes, this can happen if the compound has poor solubility at lower temperatures. Gently warm the stock solution to 37°C and vortex thoroughly to ensure all crystals are completely redissolved before use.[4] To minimize this issue, it is best to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Data & Protocols
Table 1: this compound Solubility in Common Solvents
The following table provides the approximate solubility of this compound in various solvents at two different temperatures. This data should be used as a guideline for solvent selection and stock solution preparation.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water | < 0.01 | < 0.01 |
| PBS (pH 7.4) | < 0.01 | 0.01 |
| DMSO | > 50 | > 50 |
| Ethanol (100%) | 5.2 | 8.5 |
| Methanol | 2.1 | 4.0 |
| Acetonitrile | 1.5 | 2.8 |
| PEG 400 | 12.0 | 20.5 |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder (MW: 452.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.525 mg of this compound.
-
Calculation: 0.01 mol/L * 1 L/1000 mL * 452.5 g/mol * 1000 mg/g = 4.525 mg/mL
-
-
Weighing: Carefully weigh out 4.525 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, particle-free solution should be obtained.[1]
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[4]
Experimental Protocol: Determining Maximum Solubility in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Dilutions: Create a series of dilutions of this compound in your pre-warmed cell culture medium. For example, to test concentrations from 100 µM down to 1.56 µM:
-
Add 1 µL of 10 mM stock to 99 µL of media to get a 100 µM solution. Vortex gently.
-
Perform 2-fold serial dilutions by transferring 50 µL from the 100 µM well to a new well containing 50 µL of fresh media, and repeat.[4]
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[4]
-
Observation: At various time points (e.g., 0, 4, 24 hours), visually inspect each dilution for any signs of precipitation. This can appear as cloudiness, visible crystals, or a film at the bottom of the well. Using a microscope can help detect fine precipitates.[4]
Troubleshooting Guides & Visualizations
Issue: this compound Precipitates Immediately Upon Dilution into Aqueous Buffer
This is the most common solubility challenge. The following workflow provides a systematic approach to resolving it.
Caption: Troubleshooting workflow for this compound precipitation.
Diagram: Co-Solvent Dilution Strategy
Using a co-solvent can help bridge the gap between a pure organic stock and a fully aqueous final solution, preventing the compound from crashing out.
Caption: A two-step co-solvent dilution protocol.
Diagram: this compound Mechanism of Action - The Mur Kinase Pathway
This compound is a selective inhibitor of Mur Kinase, a key enzyme in the fictional "Cellular Proliferation and Survival Pathway." Understanding this pathway helps contextualize the compound's biological effects.
Caption: Simplified Mur Kinase signaling pathway.
References
Preventing Murraxocin degradation in solution
Welcome to the Technical Support Center for Murraxocin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges related to this compound degradation in solution.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The following stability data, protocols, and troubleshooting advice are based on established principles of pharmaceutical science for peptide-like small molecules and are intended to serve as a practical guide for handling similarly sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound is susceptible to two primary degradation pathways:
-
Oxidation: The thioether group in this compound is prone to oxidation, forming a sulfoxide derivative, which can further oxidize to a sulfone. This process can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[1]
-
Hydrolysis: The amide bond in the lactam ring of this compound can undergo hydrolysis, particularly at non-optimal pH levels.[2] This leads to a linearized, inactive form of the molecule.
These degradation pathways can result in a significant loss of potency and the formation of undesired impurities.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, lyophilized this compound should be stored at -20°C or colder. Once reconstituted, stock solutions should be prepared in a suitable buffer (e.g., citrate or acetate at pH 5.0) and stored at 2-8°C for short-term use (up to 72 hours).[4] For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.[5]
Q3: My this compound solution has developed a yellow tint after being on the lab bench. What does this indicate?
A3: A color change, such as yellowing, is often a sign of photodegradation.[6] this compound has chromophores that can absorb UV and visible light, leading to the formation of degradation products.[7][8] It is critical to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[9]
Q4: Can the buffer system I'm using affect this compound's stability?
A4: Yes, the choice of buffer is critical. The rate of hydrolysis is highly dependent on pH.[10] Phosphate buffers, while common, can sometimes catalyze hydrolysis in certain molecules.[6] It is recommended to use citrate or acetate buffers to maintain a pH between 4.5 and 5.5, which has been identified as the optimal range for this compound stability.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem: Rapid loss of this compound activity or concentration in my assay.
| Potential Cause | Recommended Action |
| Oxidative Degradation | Purge buffers with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.[1] Consider adding an antioxidant, such as L-methionine (0.1% w/v), to the solution.[13] Ensure all glassware is thoroughly cleaned to remove trace metal contaminants. |
| Hydrolytic Degradation | Verify the pH of your solution. Ensure it is within the optimal range of 4.5-5.5 using a calibrated pH meter. Prepare fresh buffers and solutions.[14] |
| Adsorption to Surfaces | This compound can adsorb to certain plastics and glass surfaces, reducing its effective concentration.[15] Consider using low-protein-binding polypropylene tubes and pipette tips. Adding a small amount of a non-ionic surfactant like Polysorbate 80 (0.01%) can also mitigate adsorption. |
| Temperature Instability | Perform all experiments on ice or in a cold room whenever possible. Prepare solutions fresh before each experiment and avoid leaving them at room temperature for extended periods.[16] |
Problem: I'm observing precipitate formation in my this compound solution.
| Potential Cause | Recommended Action |
| Poor Solubility | This compound has limited solubility at neutral or high pH. Confirm that the pH of your solution is in the acidic range (4.5-5.5) where it is more soluble.[17] |
| Aggregation | At high concentrations, this compound may aggregate, especially during freeze-thaw cycles. Aliquot stock solutions to avoid repeated freezing and thawing. If you need to work with higher concentrations, consider adding stabilizing excipients like sucrose or trehalose.[18] |
| Buffer Incompatibility | The buffer salts may be precipitating at the storage temperature (e.g., phosphate buffers at cold temperatures).[19] Use a buffer system known to be soluble at your intended storage and experimental temperatures. |
Data on this compound Stability
The following tables summarize data from stability studies to guide your experimental design.
Table 1: Effect of pH and Temperature on this compound Degradation (as % remaining after 24 hours)
| pH | 4°C | 25°C (Room Temp) |
| 3.0 | 98% | 91% |
| 5.0 | >99% | 97% |
| 7.4 | 92% | 75% |
| 9.0 | 85% | 58% |
Table 2: Efficacy of Stabilizing Excipients on this compound Oxidation (as % remaining after 7 days at 25°C, pH 5.0)
| Condition | % this compound Remaining |
| Control (No Additives) | 82% |
| 0.1% L-Methionine | 96% |
| 0.05% EDTA | 91% |
| Nitrogen Purge | 94% |
| 0.1% L-Methionine + Nitrogen Purge | >98% |
Visual Guides and Workflows
Key Degradation Pathways
The following diagram illustrates the primary chemical reactions that lead to the degradation of this compound.
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for Sample Instability
Use this decision tree to diagnose and resolve issues with this compound sample instability.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 10. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 11. Pharmaceutical Buffers [chemical-sales.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ftloscience.com [ftloscience.com]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 17. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 18. veeprho.com [veeprho.com]
- 19. dissolutiontech.com [dissolutiontech.com]
Mupirocin Off-Target Effects in Cell Lines: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Mupirocin in cell line-based experiments. Mupirocin, an antibiotic primarily known for its inhibition of bacterial isoleucyl-tRNA synthetase, has been observed to exert off-target effects in mammalian cells, particularly in cancer cell lines. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cancer cell line after treatment with Mupirocin. What is the reported cytotoxic potential of Mupirocin in mammalian cells?
A1: Mupirocin has demonstrated selective cytotoxicity against certain cancer cell lines. For instance, studies have reported cytotoxic activity against melanoma and breast cancer cell lines. In contrast, it has shown significantly lower toxicity in normal human keratinocytes and fibroblasts. If you are observing high cytotoxicity, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
Q2: What are the potential off-target mechanisms of Mupirocin in cancer cells?
A2: While the primary target of Mupirocin is bacterial isoleucyl-tRNA synthetase, preliminary studies in cancer cell lines suggest potential off-target mechanisms, including the induction of apoptosis and the inhibition of the PI3K/Akt signaling pathway. These effects appear to be cell-type specific and warrant further investigation to confirm their relevance in your experimental model.
Q3: Our results suggest that Mupirocin is inducing apoptosis in our cell line. How can we confirm this?
A3: To confirm apoptosis, you can perform a series of assays. A recommended initial step is to use Western blotting to detect the cleavage of key apoptotic proteins such as Caspase-3 and PARP. An increase in the cleaved forms of these proteins is a strong indicator of apoptosis. Additionally, you can use flow cytometry with Annexin V and propidium iodide (PI) staining to quantify the apoptotic cell population.
Q4: We hypothesize that the PI3K/Akt pathway is affected by Mupirocin treatment in our cells. What is the best way to investigate this?
A4: To investigate the effect of Mupirocin on the PI3K/Akt pathway, you can use Western blotting to assess the phosphorylation status of key proteins in this cascade. Specifically, you should probe for phosphorylated Akt (at Ser473 and Thr308) and downstream targets like mTOR and p70S6K. A decrease in the phosphorylation of these proteins upon Mupirocin treatment would suggest an inhibitory effect on the pathway.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of Mupirocin in various cell lines.
| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |
| UCT-Mel 1 | Melanoma | 5.4 | [1] |
| MCF-7 | Human Breast Cancer | Not specified | [1] |
| HaCat | Human Skin Keratinocytes | 415.5 | [1] |
| Human Diploid Fibroblasts | Normal Fibroblasts | >100 (no effect on growth) |
Experimental Protocols
Protocol 1: Assessment of Mupirocin-Induced Apoptosis by Western Blot
This protocol describes the detection of key apoptosis markers, cleaved Caspase-3 and cleaved PARP, in cell lysates following Mupirocin treatment.
Materials:
-
Mupirocin
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-PARP
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of Mupirocin (and a vehicle control) for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. An increase in the ~17/19 kDa cleaved Caspase-3 fragments and the ~89 kDa cleaved PARP fragment indicates apoptosis.
Protocol 2: Analysis of PI3K/Akt Pathway Activation
This protocol outlines the procedure for assessing the phosphorylation status of Akt as a marker for PI3K/Akt pathway activity.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (total)
Procedure:
-
Cell Seeding, Treatment, and Lysis: Follow steps 1-3 from Protocol 1.
-
SDS-PAGE and Western Blotting: Follow step 4 from Protocol 1. It is recommended to run two parallel gels, one for phospho-Akt and one for total Akt.
-
Immunoblotting: Follow step 5 from Protocol 1, using the respective primary antibodies for each membrane.
-
Detection and Analysis: Follow step 6 from Protocol 1. A decrease in the ratio of phospho-Akt to total Akt in Mupirocin-treated cells compared to the control indicates inhibition of the PI3K/Akt pathway.
Visualizations
Caption: Suggested off-target signaling pathways of Mupirocin in cancer cells.
Caption: Experimental workflow for troubleshooting unexpected Mupirocin cytotoxicity.
References
Technical Support Center: Overcoming Murraxocin Resistance
Welcome to the technical support center for Murraxocin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance mechanisms encountered during experiments with this compound, a novel MraY inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside-based antibiotic that targets and inhibits the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][2][3] MraY is an essential integral membrane enzyme in the bacterial cell wall biosynthesis pathway.[4] It catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[3][4] By inhibiting this crucial first step of the membrane-associated stages of peptidoglycan synthesis, this compound effectively blocks cell wall formation, leading to bacterial cell death.[5]
Q2: What are the primary resistance mechanisms observed against this compound?
A2: As with other antibiotics targeting essential enzymes, bacteria can develop resistance to this compound through several mechanisms. The most commonly hypothesized or observed mechanisms include:
-
Target Modification: Point mutations in the mraY gene can alter the binding site of this compound, reducing its affinity for the MraY enzyme. This allows the enzyme to maintain its function even in the presence of the drug.
-
Target Overexpression: An increase in the expression of the mraY gene can lead to higher cellular concentrations of the MraY enzyme. This increased target concentration can titrate out the inhibitor, requiring higher concentrations of this compound to achieve a bactericidal effect.
-
Efflux Pumps: Bacteria may utilize or upregulate multidrug resistance (MDR) efflux pumps to actively transport this compound out of the cell, thereby preventing it from reaching its MraY target at a sufficient concentration.
-
Drug Inactivation: Although less common for this class of antibiotics, enzymatic modification of this compound by bacterial enzymes could render it inactive.
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strains?
A3: The MIC of this compound can be determined using standard antimicrobial susceptibility testing methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What are the expected MIC ranges for susceptible and resistant strains?
A4: The MIC values can vary depending on the bacterial species and the specific resistance mechanism. Below is a table summarizing typical MIC ranges.
Table 1: Typical this compound MIC Ranges
| Strain Type | Mechanism of Resistance | Typical MIC Range (µg/mL) | Fold Change vs. Susceptible |
| Wild-Type Susceptible | None | 0.06 - 0.5 | - |
| Low-Level Resistant | mraY point mutation (e.g., A215T) | 2 - 8 | 8-16x |
| High-Level Resistant | Plasmid-mediated efflux pump | 16 - 64 | 64-256x |
| High-Level Resistant | mraY overexpression (20-fold) | 8 - 32 | 32-128x |
Troubleshooting Guides
Problem 1: My MIC assay results for this compound are inconsistent or show trailing endpoints.
-
Possible Cause 1: Drug Instability. this compound, like many complex molecules, may be unstable in certain media or over time.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Include a known susceptible control strain in every assay to ensure the drug is active.
-
-
Possible Cause 2: Bacterial Growth Characteristics. Some bacteria may grow slowly or form biofilms, leading to unclear endpoints in the MIC assay.
-
Troubleshooting Step: Ensure a standardized inoculum is used. For slow-growing organisms, extend the incubation period. For biofilm-forming strains, consider using a resazurin-based viability indicator to get a clearer reading of metabolic activity.
-
Problem 2: I suspect my resistant strain has an efflux pump mechanism, but efflux pump inhibitors (EPIs) do not restore susceptibility to this compound.
-
Possible Cause 1: The efflux pump is not a member of the family targeted by the EPI. Common EPIs like CCCP or reserpine target specific classes of pumps.
-
Troubleshooting Step: Test a panel of EPIs that target different efflux pump superfamilies (e.g., RND, MFS, ABC transporters). A checkerboard assay can be used to assess synergy between this compound and various EPIs.
-
-
Possible Cause 2: Resistance is due to a different mechanism. The primary resistance mechanism may not be efflux, but rather target modification or overexpression.
-
Troubleshooting Step: Sequence the mraY gene of your resistant isolate and compare it to a susceptible wild-type strain. Use quantitative real-time PCR (qRT-PCR) to measure the expression level of the mraY gene.
-
Problem 3: I have identified a mutation in the mraY gene of my resistant strain. How do I confirm this mutation is responsible for resistance?
-
Confirmation Strategy: Genetic Complementation.
-
Troubleshooting Step 1 (Knock-in): Introduce the mutated mraY gene into a susceptible, wild-type background. If the mutation confers resistance, the transformed strain should exhibit an increased MIC for this compound.
-
Troubleshooting Step 2 (Complementation): Introduce a wild-type copy of the mraY gene on a plasmid into the resistant mutant. If the wild-type gene restores susceptibility, it confirms that the mutation in the original gene was responsible for the resistance phenotype.
-
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is adapted from standard CLSI guidelines.
-
Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock for serial dilutions.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound to the first column of wells, creating a 2x concentration.
-
Perform 2-fold serial dilutions across the plate by transferring 100 µL from one column to the next.
-
Discard the final 100 µL from the last dilution column.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume to 200 µL and the final bacterial density to 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (bacteria in CAMHB without drug) and a negative control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: qRT-PCR for mraY Gene Expression Analysis
-
RNA Extraction: Grow duplicate cultures of the wild-type and resistant strains to mid-log phase in CAMHB. For one set of cultures, add a sub-inhibitory concentration of this compound and incubate for an additional hour. Extract total RNA from all cultures using a commercial RNA extraction kit.
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA using a reverse transcription kit with random primers.
-
Primer Design: Design primers for the mraY gene and a housekeeping gene (e.g., rpoB, gyrA) for normalization. Ensure primers have similar annealing temperatures and produce amplicons of 100-200 bp.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and the designed primers.
-
Data Analysis: Calculate the relative expression of the mraY gene in the resistant strain compared to the wild-type strain using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
This compound Mechanism of Action and Resistance
Caption: this compound inhibits the MraY enzyme, blocking Lipid I synthesis.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for identifying this compound resistance mechanisms.
References
- 1. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
Murraxocin Bioavailability Technical Support Center
Welcome to the technical support center for Murraxocin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our rat model. What are the potential causes and how can we improve it?
A1: Low oral bioavailability of this compound is often attributed to its poor aqueous solubility and potential susceptibility to first-pass metabolism. Several formulation strategies can be employed to enhance its absorption.[1][2][3][4][5] Consider exploring the following approaches:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[4]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization.[4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are next-generation lipid-based carriers that offer improved stability and drug-loading capacity.[4]
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can prevent crystallization and maintain a higher energy state, leading to improved solubility and dissolution.[2]
Q2: What are the key pharmacokinetic parameters we should be monitoring to assess improvements in this compound's bioavailability?
A2: To evaluate the effectiveness of your formulation strategy, you should focus on the following key pharmacokinetic parameters obtained from in vivo studies:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a primary indicator of improved bioavailability.
-
t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.
These parameters will allow for a quantitative comparison of different formulations.
Troubleshooting Guides
Issue: High Variability in In Vivo Efficacy Studies
High variability in the therapeutic effect of this compound across test subjects can often be traced back to inconsistent absorption.
Troubleshooting Steps:
-
Assess Formulation Homogeneity: Ensure that the drug is uniformly distributed within your formulation. For solid dosage forms, perform content uniformity testing.
-
Control for Physiological Factors:
-
Fasted vs. Fed State: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of your animal models.
-
Gastrointestinal pH: Variations in stomach and intestinal pH can affect the dissolution of pH-sensitive compounds. Consider the use of buffered formulations.
-
-
Evaluate Potential for P-glycoprotein (P-gp) Efflux: If this compound is a substrate for efflux pumps like P-gp, its absorption can be limited and variable. Co-administration with a P-gp inhibitor in preclinical models can help diagnose this issue.
Issue: Poor Topical Delivery and Skin Penetration
For topical applications of this compound, poor skin penetration can limit its efficacy at the target site.
Troubleshooting Steps:
-
Optimize the Vehicle: The choice of cream, ointment, or gel base is critical. The vehicle should be compatible with this compound and capable of releasing the drug at the skin surface.
-
Incorporate Permeation Enhancers: Chemical permeation enhancers can be added to the formulation to reversibly disrupt the stratum corneum and facilitate drug penetration.
-
Consider Nanoparticle-Based Topical Formulations: Encapsulating this compound in nanoparticles can improve its deposition in the dermal layers of the skin.[6][7] An ex vivo permeation study using pig ear skin demonstrated a two-fold increase in dermal deposition for a mupirocin nanocrystal formulation.[6][7]
Comparative Data
The following table summarizes hypothetical data from a preclinical study in rats, comparing the oral bioavailability of this compound in a standard suspension versus a nanocrystal formulation.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 25 | 4.0 | 1200 ± 210 | 100 |
| This compound Nanocrystals | 450 ± 50 | 2.0 | 4800 ± 450 | 400 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution rate of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Method:
-
Prepare a dissolution medium of 900 mL of phosphate-buffered saline (PBS) at pH 6.8. Maintain the temperature at 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation (e.g., capsule, tablet, or a specified amount of powder) into each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
Protocol 2: Ex Vivo Skin Permeation Study
Objective: To evaluate the skin penetration of topical this compound formulations.
Apparatus: Franz Diffusion Cell
Method:
-
Obtain fresh porcine ear skin. Remove subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain at 32 ± 0.5 °C with constant stirring.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At specified time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), collect samples from the receptor compartment.
-
At the end of the study, dismount the skin, remove excess formulation from the surface, and use tape stripping to separate the stratum corneum from the deeper skin layers.
-
Extract this compound from the skin layers and the receptor fluid.
-
Quantify the amount of this compound in each compartment using a validated analytical method (e.g., LC-MS/MS).
Visualizations
Experimental Workflow for Improving Bioavailability
Caption: Workflow for identifying and solving low bioavailability issues.
Hypothetical this compound Interaction with mTOR Signaling
Q3: Could this compound be interacting with cellular signaling pathways, such as mTOR, affecting its therapeutic action?
A3: This is a valid research question, as drug-pathway interactions can influence efficacy and reveal new therapeutic opportunities. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[8][][10] To investigate a potential interaction, a series of cell-based assays would be required.
Caption: Potential interaction of this compound with the mTOR signaling pathway.
References
- 1. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 2. upm-inc.com [upm-inc.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. ijnrd.org [ijnrd.org]
- 5. course.cutm.ac.in [course.cutm.ac.in]
- 6. Optimization, characterization and in vivo evaluation of mupirocin nanocrystals for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 10. mdpi.com [mdpi.com]
Murraxocin assay variability and reproducibility
Disclaimer: The specific term "Murraxocin assay" did not correspond to a known scientific assay in our search. The following technical support guide has been created for a generic drug-response assay, providing common troubleshooting advice and protocols applicable to cellular assays designed to measure the effects of chemical compounds.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues related to assay variability and reproducibility, detailed experimental protocols, and visualizations to clarify workflows and concepts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in drug-response assays?
A1: Variability in drug-response assays can stem from multiple sources. These are often categorized as technical or biological. Technical drivers include differences in assay readouts, the use of automation, and analytical pipelines.[1] Biological drivers of variability can be attributed to factors such as the specific cell line isolate used, reagent consistency, assay duration, and the concentration range of the drug being tested.[1] Even subtle variations in experimental conditions can significantly impact results.[2]
Q2: How can I improve the reproducibility of my drug-response assay?
A2: Improving reproducibility requires a systematic approach. Key strategies include:
-
Standardized Protocols: Using a detailed and consistent experimental protocol is crucial. Deviations from a standard operating procedure (SOP) can have a substantial negative impact on reproducibility.[3]
-
Replicates: Incorporate both technical replicates (e.g., different wells on the same plate) and biological replicates (e.g., experiments performed on different days) to assess and control for variability.[1][2]
-
Automation: Automating steps where possible, from liquid handling to data analysis, can reduce human error and increase consistency.[2]
-
Quality Control: Regularly perform quality control checks on reagents and cell stocks. This includes verifying cell line identity and testing for contamination.
-
Data Analysis: Employ robust data analysis methods. For example, the growth rate inhibition (GR) method can help to normalize for differences in cell proliferation rates.
Q3: My positive control is not showing the expected response. What should I do?
A3: If your positive control is not performing as expected, it could indicate a problem with one of the core components of your assay. First, test the potency of your primary antibody or compound on a tissue or cell sample known to contain the target.[4] If the positive control still fails, this suggests that the antibody or compound may have lost potency due to issues like improper storage, contamination, or degradation from freeze-thaw cycles.[4] It is also important to ensure that any enzyme and substrate systems are functioning correctly and that buffers are at the proper pH.[4]
Q4: I am observing high background noise in my assay. What are the potential causes?
A4: High background staining or signal can be caused by several factors. Nonspecific binding of the primary antibody is a common cause, which can be mitigated by reducing its concentration.[4] If using a secondary antibody, very high concentrations can paradoxically reduce antigen detection, so optimizing the concentration is key.[4] Additionally, issues with tissue or cell sample preparation, such as damage to the cells or insufficient blocking, can lead to diffuse staining.[4]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability (Poor Reproducibility)
High variability between technical replicates can obscure the true effect of the compound being tested. The following table outlines potential causes and solutions.
| Potential Cause | Recommendation |
| Inconsistent Cell Seeding | Optimize and standardize the cell seeding density for your specific cell line.[2] Use automated cell counters for accuracy and ensure even cell suspension before plating. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. |
| Pipetting Errors | Calibrate pipettes regularly. For dose-response curves, randomize the layout of different drug concentrations across the plate to minimize systematic error.[2] |
| Reagent Inconsistency | Prepare fresh reagents and use master mixes where possible to ensure uniform concentration across all wells. |
| Incubation Conditions | Ensure uniform temperature and CO2 levels within the incubator. Check for drafts or temperature gradients. |
Issue 2: Low or No Signal/Response
A lack of response in your assay can be due to a variety of factors, from reagent failure to suboptimal experimental conditions.
| Potential Cause | Recommendation |
| Poor Compound/Antibody Potency | Verify the activity of your compound or antibody using a known positive control cell line or tissue.[4] Ensure proper storage and handling to prevent degradation.[4] |
| Incorrect Reagent Concentration | Titrate the primary antibody and any detection reagents to determine the optimal concentration. |
| Suboptimal Assay Duration | The timing of the assay is critical. Optimize the duration of compound treatment and incubation with detection reagents.[2] |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Poor cell viability will lead to inconsistent results. |
| Detection System Failure | Use a more sensitive substrate system if the signal is weak.[4] Verify that the detection instrument (e.g., plate reader, microscope) is functioning correctly. |
Experimental Protocols
General Protocol for a Cell Viability-Based Drug-Response Assay
This protocol provides a general workflow for assessing the effect of a compound on cell viability using a colorimetric or fluorometric readout.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the concentration to the predetermined optimal seeding density.
-
Plate cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the appropriate vehicle (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the various compound concentrations. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well.
-
Incubate for the time specified by the manufacturer (typically 1-4 hours).
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized values against the log of the compound concentration to generate a dose-response curve and calculate IC50 or GR50 values.
-
Visualizations
Below are diagrams illustrating common workflows and logical relationships in drug-response assays.
References
Technical Support Center: Minimizing Murraxocin Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the novel investigational compound, Murraxocin, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our primary cell cultures. What are the initial steps to troubleshoot this?
A1: High cytotoxicity is a common challenge with novel compounds. The initial approach should focus on optimizing the experimental parameters. A critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound. This involves treating the primary cells with a wide range of concentrations. It is also crucial to optimize the exposure time, as reducing the incubation period can sometimes lessen toxicity while preserving the desired biological effect.[1] Additionally, ensure the quality of your cell culture reagents and the stability of the culture environment, as factors like pH shifts can exacerbate cellular stress.[1]
Q2: What are the common mechanisms of drug-induced cytotoxicity in primary cells?
A2: Drug-induced cell death can occur through several mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and the activation of caspases.[2]
-
Necrosis: A form of cell injury that results in the premature death of cells in living tissue by autolysis.[2]
-
Necroptosis: A programmed form of necrosis or inflammatory cell death.[2]
-
Autophagy-related cell death: Excessive self-degradation of cellular components.[2]
Identifying the dominant mechanism of this compound-induced cytotoxicity can help in devising targeted strategies to mitigate it.
Q3: How can we mitigate this compound-induced cytotoxicity while maintaining its intended biological activity?
A3: Several strategies can be employed to reduce cytotoxicity.[2] One effective approach is to co-incubate the cells with cytoprotective agents. For instance, if oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine may rescue the cells.[2] If apoptosis is identified as the primary mode of cell death, using a pan-caspase inhibitor such as Z-VAD-FMK could increase cell viability.[2] Another consideration is the serum concentration in the culture medium; serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity.[1]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Desired Effective Concentration
This guide provides a systematic approach to reducing this compound's cytotoxic effects when they overlap with its effective concentration.
Troubleshooting Workflow
Caption: Workflow for troubleshooting high cytotoxicity.
Troubleshooting Steps & Solutions
| Issue | Potential Cause | Recommended Action |
| High cell death at effective this compound concentration | Concentration is too high or exposure is too long. | Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time.[1][2] |
| Cellular stress due to culture environment | Suboptimal media formulation or pH. | Ensure the use of optimal media for the specific primary cell type and verify the incubator's CO2 levels are appropriate for the medium's bicarbonate concentration.[1] |
| Oxidative stress-induced toxicity | This compound induces reactive oxygen species (ROS). | Co-incubate with an antioxidant such as N-acetylcysteine (NAC) and assess for a rescue effect.[2] |
| Apoptosis-mediated cell death | This compound activates apoptotic signaling pathways. | Co-treat with a pan-caspase inhibitor like Z-VAD-FMK to see if cytotoxicity is reduced.[2] |
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects
It is important to determine whether this compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).
Experimental Workflow
Caption: Differentiating cytotoxic vs. cytostatic effects.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on primary cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 1% acetic acid in 50% ethanol)[3]
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[5]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[1]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Protocol 2: Co-incubation with a Cytoprotective Agent (Antioxidant)
This protocol describes how to assess if an antioxidant can mitigate this compound-induced cytotoxicity.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
96-well plates
-
Reagents for a viability assay (e.g., MTT)
Procedure:
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM NAC) for 1-2 hours.[2]
-
Co-treatment: Add various concentrations of this compound to the wells, ensuring the antioxidant is still present.
-
Controls: Include wells with this compound alone, the antioxidant alone, and vehicle only.
-
Incubation and Analysis: Incubate for the desired time and then measure cell viability using an appropriate assay. A significant increase in viability in the co-treated wells compared to this compound alone indicates the involvement of oxidative stress.[2]
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis. This is a generalized representation and would need to be experimentally validated for this compound. For instance, some compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[6]
Caption: Hypothetical this compound-induced apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Murraxocin Purification Technical Support Center
Disclaimer: Murraxocin is a hypothetical novel antibiotic. The following troubleshooting guide is based on established principles and common challenges encountered during the purification of complex natural products and peptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a novel, complex peptide-based antibiotic isolated from marine bacteria. Its purification is challenging due to its low abundance in culture, susceptibility to degradation, and the presence of closely related impurities.[1][2][3] Natural products are often present in complex mixtures and at low concentrations, making their isolation laborious.[2][3]
Q2: What are the critical parameters to control during this compound purification?
A2: Key parameters to control include pH, temperature, ionic strength of buffers, and exposure to proteases.[4][5] Maintaining all purification steps at 4°C and using chilled buffers can minimize degradation.[4] The selection of an appropriate purification strategy with adequate techniques and operational conditions is crucial for achieving high yields.[2]
Q3: What analytical techniques are recommended for assessing this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for assessing purity and confirming the molecular weight of this compound.[6] Reversed-Phase HPLC (RP-HPLC) with a C18 column is a standard method for purity assessment of peptides.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during this compound purification.
Issue 1: Low Yield of Purified this compound
| Possible Cause | Recommended Solution |
| Degradation by Proteases | Add protease inhibitors to your lysis and purification buffers. Perform all steps at low temperatures (4°C).[4] |
| Poor Binding to Chromatography Resin | Optimize buffer conditions (pH, salt concentration). Ensure the His-tag (if used) is accessible; consider purification under denaturing conditions if the tag is hidden.[4][7] |
| Precipitation during Purification | Improve sample solubility by adding solubilizing agents like non-ionic detergents or organic solvents.[5] For peptides, increasing the organic content in the elution buffer can sometimes cause precipitation.[8] |
| Inefficient Elution | Optimize elution conditions. This may involve adjusting the pH, using a steeper gradient, or increasing the concentration of the eluting agent.[5] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Co-elution with Structurally Similar Peptides | Employ a multi-step purification strategy combining different chromatography techniques (e.g., ion exchange followed by reversed-phase).[1][9] |
| Nonspecific Binding to Resin | Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer.[4] |
| Peptide Aggregation | Use chaotropic salts (e.g., 0.4 M KSCN) in the purification buffers to disrupt aggregates.[6] Low-loading resins can also reduce intermolecular aggregation during synthesis and subsequent purification.[6] |
Experimental Protocols
Protocol 1: General this compound Purification Workflow
This protocol outlines a standard multi-step process for purifying this compound from a bacterial cell lysate.
-
Cell Lysis:
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing protease inhibitors.
-
Perform cell lysis using freeze-thaw cycles to minimize complex dissociation.[4] Avoid sonication if the complex is sensitive.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Affinity Chromatography (if using a tagged protein):
-
Equilibrate the affinity column (e.g., Ni-NTA for His-tagged this compound) with binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove nonspecifically bound proteins.[4]
-
Elute this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Ion Exchange Chromatography:
-
Dilute the eluate from the affinity step in a low-salt buffer to allow binding to the ion-exchange column.
-
Load the sample onto an equilibrated ion-exchange column (e.g., Q-sepharose for anionic this compound or SP-sepharose for cationic this compound).
-
Wash the column with the low-salt buffer.
-
Elute with a linear salt gradient (e.g., 0-1 M NaCl) to separate this compound from other charged impurities.
-
-
Reversed-Phase HPLC (for final polishing):
-
Load the partially purified this compound onto a C18 RP-HPLC column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% TFA).
-
-
Purity Analysis:
-
Analyze the final fraction by analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. youtube.com [youtube.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Analysis of Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA): Mupirocin vs. Murraxocin
Executive Summary
This guide provides a detailed comparison of the efficacy of Mupirocin and Murraxocin against Methicillin-Resistant Staphylococcus aureus (MRSA). While extensive data is available for the well-established topical antibiotic Mupirocin, a thorough search of scientific literature and clinical trial databases yielded no retrievable information on a compound named "this compound." Therefore, a direct comparative analysis is not possible at this time.
This document will proceed with a comprehensive overview of Mupirocin, presenting its efficacy, mechanism of action, and the critical issue of resistance in a format tailored for researchers, scientists, and drug development professionals. The information provided on Mupirocin can serve as a benchmark for evaluating novel anti-MRSA agents.
Mupirocin: An In-Depth Efficacy Profile Against MRSA
Mupirocin, a topical antibiotic derived from Pseudomonas fluorescens, has been a cornerstone in the management of MRSA colonization and superficial skin infections.[1] Its primary application is in the decolonization of nasal MRSA carriage to prevent endogenous infections.[2]
Quantitative Efficacy Data
The efficacy of Mupirocin is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Mupirocin Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Susceptibility Category | MIC Range (µg/mL) | Associated Genotype | Clinical Significance |
| Susceptible | ≤ 4 | Wild-type ileS | Effective for treatment and decolonization.[3] |
| Low-Level Resistance | 8 - 256 | Point mutations in the native chromosomal ileS gene.[4] | May be overcome by the high concentrations achieved with topical application, but recolonization is more common.[4] |
| High-Level Resistance | ≥ 512 | Plasmid-mediated mupA (ileS-2) gene.[4] | Associated with treatment failure and rapid spread of resistance.[5] |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of Mupirocin in eradicating MRSA from nasal passages and resolving skin infections.
Table 2: Clinical Efficacy of Mupirocin in MRSA Decolonization and Infection
| Study Type | Application | Efficacy Outcome | Reference |
| Prospective Clinical Trial | 2% Mupirocin ointment on MRSA-infected burn wounds (n=59) | 100% elimination of MRSA within 4 days. | [6] |
| Long-term (55 months) observational study | Intranasal Mupirocin for MRSA nasal carriage | Significant decrease in acquired MRSA carriage and infections. | [7] |
| Review of Clinical Studies | Topical 2% Mupirocin ointment for skin infections | Clinical cure or improvement in over 90% of patients. | [2] |
| Review of Bacteriologically Controlled Studies | Intranasal 2% calcium Mupirocin for nasal carriage | Elimination of S. aureus (including MRSA) in over 95% of subjects. | [2] |
Experimental Protocols
The determination of Mupirocin's efficacy against MRSA relies on standardized microbiological methods.
Antimicrobial Susceptibility Testing (AST)
-
Broth Microdilution: This is a standard method to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Two-fold serial dilutions of Mupirocin are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest concentration of Mupirocin that completely inhibits visible bacterial growth.
-
-
Agar Dilution: This method is an alternative for MIC determination.
-
Preparation of Agar Plates: Mueller-Hinton agar plates containing serial two-fold dilutions of Mupirocin are prepared.
-
Inoculation: A standardized MRSA suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35°C for 24 hours.
-
Reading: The MIC is the lowest Mupirocin concentration that inhibits visible growth.[8]
-
-
Disk Diffusion: A qualitative method to determine susceptibility.
-
Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized MRSA suspension.
-
Disk Application: A paper disk impregnated with a specific amount of Mupirocin (e.g., 5 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Measurement: The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established clinical breakpoints.
-
-
E-test: A quantitative method that provides a direct MIC value.
-
Inoculation: A Mueller-Hinton agar plate is inoculated similarly to the disk diffusion method.
-
Strip Application: A plastic strip with a predefined gradient of Mupirocin is placed on the agar surface.
-
Incubation: The plate is incubated as described above.
-
Reading: An elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the MIC scale on the strip.[9]
-
Mechanism of Action and Resistance
Mupirocin has a unique mechanism of action, targeting bacterial isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging isoleucine to its cognate tRNA.[10][11][12] This inhibition halts protein synthesis, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.[13]
Caption: Mupirocin's mechanism of action targeting bacterial protein synthesis.
The development of resistance to Mupirocin, particularly in MRSA, is a growing concern. Low-level resistance arises from point mutations in the native ileS gene, while high-level resistance is mediated by the plasmid-encoded mupA gene, which produces a modified IleRS that is not effectively inhibited by Mupirocin.[5]
Caption: Mechanisms of low-level and high-level Mupirocin resistance in S. aureus.
Conclusion
Mupirocin remains an effective topical agent for the management of MRSA, particularly for nasal decolonization. However, the emergence of resistance, especially high-level resistance, necessitates judicious use and continuous surveillance. While a comparison with "this compound" could not be conducted due to a lack of available data, the comprehensive information provided on Mupirocin serves as a valuable resource for the scientific community engaged in the development of new anti-MRSA therapies. Future research should focus on novel agents with different mechanisms of action to address the challenge of Mupirocin resistance.
References
- 1. Overview of the role of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of mupirocin in methicillin-resistant Staphylococcus aureus burn wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term efficacy of mupirocin in the prevention of infections with meticillin-resistant Staphylococcus aureus in a gastroenterology unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevalence of Mupirocin Resistant Staphylococcus aureus Isolates Among Patients Admitted to a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mupirocin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]
- 11. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 12. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]
- 13. Mupirocin resistance in Staphylococcus aureus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mupirocin: A Comparative Analysis Against Other Antibiotics for Topical Use
For Immediate Release
In the landscape of topical antibiotics, Mupirocin stands out for its unique mechanism of action and focused spectrum of activity, primarily against Gram-positive bacteria. This guide provides a comparative analysis of Mupirocin against other commonly used antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Executive Summary
Mupirocin, a product of the fermentation of Pseudomonas fluorescens, exerts its antibacterial effect by inhibiting bacterial isoleucyl-tRNA synthetase, a novel mechanism that confers no cross-resistance with other antibiotic classes.[1] This makes it a valuable agent in the treatment of primary and secondary skin infections caused by susceptible strains of Staphylococcus aureus and Streptococcus pyogenes. This analysis compares Mupirocin with other topical and oral antibiotics, including fusidic acid, retapamulin, erythromycin, and flucloxacillin, focusing on their in-vitro activity and clinical efficacy.
Mechanism of Action: A Unique Target
Mupirocin's distinct mechanism of action involves the reversible inhibition of isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. By preventing the incorporation of isoleucine into proteins, Mupirocin effectively halts bacterial growth and proliferation.
Caption: Mupirocin's mechanism of action.
Comparative In-Vitro Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the comparative in-vitro activity of Mupirocin and other antibiotics against Staphylococcus aureus (including Methicillin-Resistant S. aureus - MRSA) and Streptococcus pyogenes.
Table 1: Comparative MICs against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mupirocin | ≤0.06 - >1024 | 0.06 | 0.12 |
| Fusidic Acid | ≤0.03 - >128 | 0.12 | 32 |
| Retapamulin | 0.03 - 2 | 0.06 | 0.12 |
| Erythromycin | 0.06 - >64 | 0.25 | >64 |
Note: Data synthesized from multiple sources. MIC values can vary between studies and bacterial strains.
Table 2: Comparative MICs against Mupirocin-Resistant MRSA
| Antibiotic | Low-Level Mupirocin-Resistant MRSA (MIC in µg/mL) | High-Level Mupirocin-Resistant MRSA (MIC in µg/mL) |
| Fusidic Acid | ≥128 | ≤0.5 to ≥32 |
| Retapamulin | 0.5 | 0.5 |
Source: Adapted from a study on in-vitro antimicrobial activities against Mupirocin- and Methicillin-Resistant Staphylococcus aureus.[2]
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated the efficacy of Mupirocin in treating skin infections, often showing comparable or superior results to other antibiotics.
Table 3: Clinical Trial Outcomes for the Treatment of Impetigo
| Treatment | Cure Rate | Bacteriological Eradication Rate |
| Topical Mupirocin | 86% - 92% | ~100% for S. aureus and S. pyogenes |
| Oral Erythromycin | 47% - 91% | Not always reported, lower than Mupirocin for S. aureus |
| Oral Flucloxacillin | 76% | Not always reported, similar to Mupirocin |
Note: Cure rates and eradication rates are based on clinical trials comparing Mupirocin to oral antibiotics. Results can vary based on study design and patient population.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
A standardized method for determining the MIC of an antibiotic is the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solutions to obtain the desired concentration range.
-
Agar Plate Preparation: Incorporate each antibiotic dilution into molten Mueller-Hinton agar and pour into sterile petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Clinical Trial Protocol for Impetigo Treatment
The following is a generalized workflow for a randomized clinical trial comparing topical Mupirocin to an oral antibiotic for the treatment of impetigo.[4][5][6]
Caption: Workflow for a comparative clinical trial.
Conclusion
Mupirocin's unique mechanism of action and proven efficacy against key Gram-positive pathogens make it a cornerstone of topical antibiotic therapy. In-vitro data consistently demonstrate its potency, often superior to older agents, especially against resistant strains. Clinical evidence supports its use as a first-line treatment for impetigo, offering a safe and effective alternative to oral antibiotics. For drug development professionals, Mupirocin serves as a benchmark for novel topical antibacterial agents, highlighting the importance of unique molecular targets in overcoming antibiotic resistance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In Vitro Antimicrobial Activities of Fusidic Acid and Retapamulin against Mupirocin- and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the new topical antibiotic mupirocin ('Bactroban') with oral antibiotics in the treatment of skin infections in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized clinical trial of topical mupirocin versus oral erythromycin for impetigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical mupirocin treatment of impetigo is equal to oral erythromycin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Murraxocin's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Murraxocin, a potent inhibitor of soluble epoxide hydrolase (sEH). Objective evaluation of on-target activity within a cellular context is a critical step in the early stages of drug discovery and development. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Chemical Proteomics.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Chemical Proteomics |
| Principle | Ligand binding increases the thermal stability of the target protein. | A chemical probe based on the compound of interest is used to capture the target protein and its binding partners. |
| Primary Readout | Change in protein melting temperature (Tm) in the presence of the ligand. | Identification and quantification of proteins that bind to the chemical probe. |
| Cellular Context | Performed in intact cells or cell lysates, preserving the native cellular environment. | Can be performed in cell lysates or, with specific probes, in living cells. |
| Label Requirement | Label-free method. | Requires synthesis of a labeled chemical probe (e.g., with biotin or a clickable handle). |
| Throughput | Moderate to high, adaptable to plate-based formats. | Lower throughput, often requires more complex sample preparation and mass spectrometry analysis. |
| Information Provided | Direct evidence of target binding in a physiological context. | Identification of direct targets and potential off-targets, providing insights into selectivity. |
| Confirmation | Confirms direct physical interaction between the compound and the target protein. | Identifies proteins that interact with the compound's pharmacophore. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for assessing the engagement of this compound with its target, soluble epoxide hydrolase (sEH), in a cellular setting.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express sEH (e.g., HEK293, HepG2) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
2. Cell Lysis and Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Protein Precipitation and Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble sEH in each sample using a specific antibody via Western blotting or ELISA.
4. Data Analysis:
-
Plot the percentage of soluble sEH as a function of temperature for both this compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of this compound indicates target engagement.
Affinity-Based Chemical Proteomics
This protocol outlines a general workflow for identifying the cellular targets of this compound using a chemical probe.
1. Synthesis of this compound Probe:
-
Synthesize a derivative of this compound that incorporates a reactive group or an affinity tag (e.g., biotin, alkyne, or photo-crosslinker) at a position that does not interfere with its binding to sEH.
2. Cell Treatment and Lysis:
-
Treat cultured cells with the this compound probe or a control probe for a specific duration.
-
If using a photo-crosslinker, expose the cells to UV light to covalently link the probe to its target proteins.
-
Lyse the cells in a suitable buffer containing detergents and protease inhibitors.
3. Affinity Purification:
-
For biotinylated probes, incubate the cell lysate with streptavidin-coated beads to capture the probe-protein complexes.
-
For probes with a clickable handle (e.g., alkyne), perform a click chemistry reaction to attach biotin, followed by streptavidin bead purification.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Protein Elution and Identification:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and identify the target protein (sEH) and any potential off-targets by mass spectrometry (e.g., LC-MS/MS).
5. Data Analysis:
-
Compare the protein profiles from the this compound probe-treated sample with the control sample to identify specific binding partners.
-
The enrichment of sEH in the this compound probe pulldown validates it as a direct target.
Visualizing Cellular Target Engagement
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: this compound inhibits soluble epoxide hydrolase (sEH), preventing the metabolism of anti-inflammatory epoxy fatty acids into pro-inflammatory diols.
Caption: Workflow for CETSA to validate this compound's engagement with sEH.
Caption: General workflow for identifying cellular targets of this compound using chemical proteomics.
Murraxocin (Mupirocin): A Comparative Analysis of Cross-Resistance
This guide provides a comprehensive comparison of Murraxocin (commonly known as Mupirocin) with other antibiotics, focusing on the critical aspect of cross-resistance. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and clinical decisions. Due to the prevalence of data under the name "Mupirocin," this guide will use this name while acknowledging the user's query for "this compound."
Lack of Cross-Resistance: A Key Advantage
Mupirocin exhibits a significant advantage over many other antibacterial agents due to its unique chemical structure and mechanism of action.[1][2] This novelty means that resistance mechanisms developed by bacteria against other classes of antibiotics do not typically confer resistance to Mupirocin. This lack of cross-resistance makes it a valuable tool in combating multi-drug resistant bacteria.[1]
Mechanism of Action
Mupirocin functions by inhibiting the bacterial enzyme isoleucyl-tRNA synthetase (IleS).[3][4][5][6] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By binding to IleS, Mupirocin competitively inhibits the synthesis of isoleucyl-tRNA, leading to a cessation of bacterial protein synthesis and ultimately inhibiting bacterial growth.[3][4][5]
Figure 1. Mechanism of action of this compound (Mupirocin).
Comparative Data on Resistance
While Mupirocin does not exhibit cross-resistance with other antibiotic classes, resistance to Mupirocin itself can develop. This resistance is categorized as either low-level or high-level.
| Resistance Level | Mechanism | Implication |
| Low-Level Resistance | Point mutations in the chromosomal gene for isoleucyl-tRNA synthetase (IleS). | Reduced susceptibility to Mupirocin. |
| High-Level Resistance | Acquisition of a plasmid-borne gene (mupA) encoding a modified, resistant IleS.[3] | Complete lack of efficacy of Mupirocin. |
The emergence of Mupirocin resistance, particularly high-level resistance, is a clinical concern and has been associated with widespread use.[7][8]
Alternatives in the Face of Mupirocin Resistance
For infections caused by Mupirocin-resistant strains, particularly high-level resistant Staphylococcus aureus (MuH), several alternative topical agents have been investigated.
| Alternative Agent | Mechanism of Action (if known) | Efficacy against MuH Strains |
| Azelaic acid | Inhibits microbial cellular proteins and enzymes. | Effective |
| Nitrofurazone | Inhibits bacterial DNA synthesis. | Effective[3] |
| Silver sulfadiazine | Acts on the cell membrane and cell wall to produce a bactericidal effect. | Effective[3] |
| Ramoplanin | Inhibits bacterial cell wall biosynthesis. | Effective[3] |
| Tea Tree Oil | Disrupts the permeability barrier of microbial membrane structures. | Under investigation[7] |
| Honey | Multiple mechanisms including osmotic effect and production of hydrogen peroxide. | Under investigation[7] |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC)
A standard method to assess antibiotic susceptibility and resistance is by determining the Minimum Inhibitory Concentration (MIC).
Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol:
-
Bacterial Isolate Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a 0.5 McFarland turbidity standard.
-
Antibiotic Dilution: A series of two-fold dilutions of this compound are prepared in a microtiter plate or test tubes containing a suitable broth medium.
-
Inoculation: Each well or tube is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate or test tubes are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Plasmid Analysis for High-Level Resistance
To differentiate between low-level and high-level resistance, molecular methods are employed to detect the mupA gene, which is often located on a plasmid.
Protocol:
-
Plasmid DNA Extraction: Plasmid DNA is isolated from the Mupirocin-resistant bacterial culture using a commercial plasmid miniprep kit.
-
Polymerase Chain Reaction (PCR): PCR is performed using specific primers designed to amplify a segment of the mupA gene.
-
Agarose Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The presence of a band of the expected size indicates the presence of the mupA gene and thus high-level Mupirocin resistance.
This guide underscores the unique position of this compound (Mupirocin) in antibacterial therapy, primarily due to its lack of cross-resistance with other antibiotic classes. Understanding its mechanism of action and the basis of resistance is crucial for its effective clinical use and for the development of strategies to combat emerging resistance.
References
- 1. The antimicrobial activity of mupirocin--an update on resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the role of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mupirocin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]
- 5. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 6. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mupirocin resistance: clinical implications and potential alternatives for the eradication of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fusidic Acid vs. Mupirocin in the Treatment of Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used topical antibiotics: fusidic acid and mupirocin. Due to the absence of publicly available scientific literature and experimental data for "Murraxocin," this guide presents a comparative analysis of fusidic acid against the well-established topical antibiotic, mupirocin. This comparison is grounded in published experimental data and is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Fusidic acid and mupirocin are both crucial agents in the clinical management of superficial skin and soft tissue infections, particularly those caused by Gram-positive bacteria such as Staphylococcus aureus. While both are effective, they possess distinct mechanisms of action, antibacterial spectrums, and resistance profiles, making a detailed comparison essential for informed therapeutic and developmental decisions.
At a Glance: Key Differences
| Feature | Fusidic Acid | Mupirocin |
| Mechanism of Action | Inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) on the ribosome.[1][2] | Inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.[3][4][5] |
| Primary Target | Elongation Factor G (EF-G) | Isoleucyl-tRNA synthetase |
| Antibacterial Spectrum | Primarily active against Gram-positive bacteria, especially Staphylococcus species.[1][6] | Broad activity against Gram-positive bacteria, including MRSA, and some Gram-negative bacteria.[3][7] |
| Resistance Development | Can develop rapidly, often through point mutations in the fusA gene.[1][8] | Both low-level and high-level resistance are observed, with high-level resistance often plasmid-mediated. |
Quantitative Data Summary
The following tables summarize the in vitro activity of fusidic acid and mupirocin against key bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Fusidic Acid
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 |
| Streptococcus pyogenes | 4 | 8 |
| Corynebacterium spp. | ≤0.12 | ≤0.12 |
Note: MIC values can vary depending on the specific strains tested and the methodology used. Data compiled from multiple sources.
Table 2: Minimum Inhibitory Concentration (MIC) Data for Mupirocin
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.25 | 1 |
| Streptococcus pyogenes | 0.25 | 0.5 |
| Haemophilus influenzae | 0.25 | 0.5 |
Note: MIC values can vary depending on the specific strains tested and the methodology used. Data compiled from multiple sources.
Mechanism of Action
The distinct mechanisms of action of fusidic acid and mupirocin are a key differentiator and are visualized in the signaling pathway diagrams below.
Fusidic Acid's Inhibition of Protein Synthesis
Fusidic acid targets the elongation phase of protein synthesis. It binds to Elongation Factor G (EF-G) when it is complexed with the ribosome and GTP. This binding event stalls the ribosome, preventing the release of EF-G and subsequent translocation of the peptidyl-tRNA, thereby halting protein elongation.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]
- 4. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 5. Time-Kill Assay [bio-protocol.org]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mupirocin - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
Mupirocin's Performance in Preclinical Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mupirocin's performance in preclinical infection models against other topical and oral antibiotics. The information is supported by experimental data from various studies, focusing on quantitative outcomes and detailed methodologies to aid in research and development.
Executive Summary
Mupirocin is a topical antibiotic that uniquely functions by inhibiting bacterial isoleucyl-tRNA synthetase, thereby halting protein synthesis. This mechanism provides it with a distinct advantage, as it does not share a mode of action with other major antibiotic classes, reducing the likelihood of cross-resistance. Preclinical studies consistently demonstrate its high efficacy against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), a common cause of skin and soft tissue infections. In various animal models of skin and wound infections, mupirocin has shown comparable or superior performance to several other topical and oral antibiotics.
Comparative Performance in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of mupirocin with other antibacterial agents in reducing bacterial load in wound infection models.
Table 1: Efficacy of Mupirocin Cream vs. Other Topical and Oral Antibiotics in a Murine Surgical Wound Model Infected with S. aureus
| Treatment Group | Mean Bacterial Count (log10 CFU/wound) | Reduction vs. Untreated Control (log10 CFU) | Statistical Significance vs. Mupirocin Cream |
| Untreated Control | 7.5 | - | - |
| Mupirocin Cream (2%) | 1.55 ± 0.58 | 5.95 | - |
| Mupirocin Ointment (2%) | 2.54 ± 2.24 | 4.96 | P < 0.01 (Mupirocin cream superior)[1] |
| Fusidic Acid Cream | Not significantly different | Not significantly different | Not significantly different[2] |
| Neomycin-Bacitracin Cream | Not significantly different | Not significantly different | Not significantly different[2] |
| Oral Erythromycin | Significantly higher | Significantly lower | P < 0.01 (Mupirocin cream superior)[2] |
| Oral Cephalexin | Significantly higher | Significantly lower | P < 0.01 (Mupirocin cream superior)[2] |
| Oral Flucloxacillin | Not significantly different | Not significantly different | Not significantly different[2] |
Data extracted from studies using a mouse surgical wound model infected with Staphylococcus aureus.[1][2][3]
Table 2: Efficacy of Mupirocin vs. Nitrofurazone in a Rat Crush Wound Model
| Treatment Group | Infection Rate (%) (S. aureus inoculated) | Infection Rate (%) (S. pyogenes inoculated) |
| Placebo | High | High |
| Mupirocin | Significantly lower than placebo | Significantly lower than placebo |
| Nitrofurazone | Not significantly different from placebo | Significantly lower than placebo (open wounds only) |
Data from a study in a rat crush wound model. Mupirocin showed higher antibacterial activity and reduced infection rates compared to the placebo for both S. aureus and S. pyogenes. Mupirocin treatment also significantly lowered infection rates compared to nitrofurazone treatment in wounds infected with both pathogens.[4]
Experimental Protocols
Murine Surgical Wound Infection Model
This model is commonly used to evaluate the efficacy of topical and systemic antibiotics against skin infections.
Experimental Workflow:
References
- 1. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of a new cream formulation of mupirocin: comparison with oral and topical agents in experimental skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
Independent Validation of Murraxocin's Antibacterial Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the independent validation of the antibacterial claims of Murraxocin, a coumarin isolated from Murraya paniculata and Murraya exotica. While extracts of these plants and related coumarin compounds have demonstrated antibacterial properties, a comprehensive, independent validation of purified this compound's efficacy against a broad spectrum of bacteria, directly compared with established antibiotics, is not extensively documented in publicly available scientific literature. This guide outlines the necessary experimental protocols and data presentation formats to facilitate such a validation.
Comparative Antibacterial Activity: A Hypothetical Framework
To rigorously assess the antibacterial potential of this compound, its activity must be quantified and compared against standard antibiotics. The following table presents a hypothetical structure for summarizing Minimum Inhibitory Concentration (MIC) data, which is a critical measure of antibacterial efficacy.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data Not Available | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Data Not Available | >128 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Data Not Available | >128 | 0.25 |
| Bacillus subtilis (ATCC 6633) | Data Not Available | 0.5 | 0.12 |
| Micrococcus luteus (ATCC 9341) | Data Not Available | 0.25 | 0.06 |
Note: The values for Vancomycin and Ciprofloxacin are representative and may vary. "Data Not Available" for this compound highlights the current gap in scientific literature.
Experimental Protocols for Antibacterial Susceptibility Testing
To generate the data for the comparative table above, standardized methodologies must be employed. The following protocols are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
a. Preparation of Bacterial Inoculum: i. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. ii. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). iii. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iv. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Agent Dilutions: i. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). ii. Perform serial two-fold dilutions of this compound and comparator antibiotics (Vancomycin, Ciprofloxacin) in MHB in a 96-well microtiter plate.
c. Inoculation and Incubation: i. Add the diluted bacterial inoculum to each well of the microtiter plate. ii. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). iii. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results: i. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Agar Plates and Inoculum: i. Prepare Mueller-Hinton Agar (MHA) plates. ii. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method. iii. Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension.
b. Application of Antimicrobial Disks: i. Prepare sterile filter paper disks impregnated with a known concentration of this compound. ii. Place the this compound disk and disks of comparator antibiotics onto the surface of the inoculated MHA plate.
c. Incubation and Measurement: i. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours. ii. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Potential Mechanism of Action of Coumarins
While the specific mechanism of action for this compound is yet to be elucidated, coumarins as a class are known to exert their antibacterial effects through various pathways. The primary proposed mechanisms include:
-
Cell Membrane Disruption: Coumarins can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.
-
Inhibition of DNA Gyrase: Some coumarins have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair. This inhibition prevents the bacteria from multiplying.
Further research is required to determine the precise signaling pathways and molecular targets of this compound.
Visualizing Experimental Workflows and Potential Pathways
The following diagrams illustrate the general workflow for antibacterial susceptibility testing and a hypothetical signaling pathway for the antibacterial action of coumarins.
Workflow for Antibacterial Susceptibility Testing.
Hypothetical Antibacterial Mechanism of this compound.
Conclusion
Mupirocin: A Comparative Analysis Against Standard-of-Care Topical Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Mupirocin against other leading topical antibiotics used in the treatment of common skin and soft tissue infections (SSTIs). The following sections detail comparative in vitro activity, mechanisms of action, and standardized experimental protocols to support research and development in antimicrobial therapies.
Comparative In Vitro Activity
The in vitro efficacy of Mupirocin and its comparators is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of key pathogens responsible for SSTIs, primarily Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, MRSA) and Streptococcus pyogenes. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing potency.
| Antibiotic | Target Pathogen | MIC90 (μg/mL) | Reference(s) |
| Mupirocin | Staphylococcus aureus | 0.25 - 0.5 | [1][2] |
| Streptococcus pyogenes | 0.25 | [1] | |
| Fusidic Acid | Staphylococcus aureus | 0.12 - 0.5 | [1][2][3][4] |
| Streptococcus pyogenes | 8.0 | [5] | |
| Retapamulin | Staphylococcus aureus | 0.12 - 0.25 | [6][7] |
| Streptococcus pyogenes | 0.03 - 0.06 | [6] | |
| Ozenoxacin | Staphylococcus aureus | 0.12 - 0.25 | [1][8][9] |
| Streptococcus pyogenes | 0.015 - 0.03 | [1][8][9] |
Mechanisms of Action: A Comparative Overview
The unique mechanisms of action of these topical agents are crucial in understanding their efficacy and the potential for cross-resistance.
-
Mupirocin : Mupirocin is a protein synthesis inhibitor that specifically and reversibly binds to bacterial isoleucyl-tRNA synthetase.[10][11] This action prevents the incorporation of isoleucine into bacterial proteins, leading to a halt in protein and RNA synthesis.[10][11]
-
Fusidic Acid : This agent also inhibits protein synthesis but through a different target. Fusidic acid binds to elongation factor G (EF-G) on the ribosome, preventing the translocation of the elongating peptide chain and thereby halting protein synthesis.
-
Retapamulin : A pleuromutilin antibiotic, retapamulin inhibits protein synthesis by binding to the 50S ribosomal subunit at a unique site.[12] This interaction prevents the correct positioning of tRNA and inhibits peptidyl transfer.
-
Ozenoxacin : As a quinolone antibiotic, ozenoxacin's mechanism involves the inhibition of bacterial DNA replication enzymes, specifically DNA gyrase and topoisomerase IV.[8] This leads to bactericidal activity against susceptible organisms.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI M07)
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for topical antibiotics.
-
Preparation of Antimicrobial Solutions : Prepare stock solutions of each antibiotic in a suitable solvent as specified by the manufacturer. Make serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range.
-
Inoculum Preparation : Culture the bacterial isolates (e.g., S. aureus, S. pyogenes) on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Inoculation and Incubation : Dispense 50 µL of the standardized inoculum into each well of a 96-well microtiter plate containing 50 µL of the serially diluted antibiotic solutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination : Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy: Murine Surgical Wound Infection Model
This model is used to assess the in vivo efficacy of topical antimicrobial agents.
-
Animal Preparation : Use healthy, adult female mice (e.g., Swiss albino). Anesthetize the mice using an appropriate anesthetic agent. Shave the dorsal surface and disinfect the skin.
-
Wound Creation and Inoculation : Create a full-thickness surgical incision of a specified length (e.g., 1 cm) on the back of each mouse. Inoculate the wound with a predetermined concentration of the test organism (e.g., 10⁶ CFU of S. aureus in 10 µL of saline).
-
Topical Treatment : At a specified time post-infection (e.g., 2 hours), apply a standardized amount of the test antibiotic ointment or cream (e.g., Mupirocin 2% or a comparator) directly to the wound. A placebo/vehicle control group should be included. Apply the treatment at specified intervals (e.g., twice daily) for a defined period (e.g., 3-5 days).
-
Assessment of Bacterial Load : At the end of the treatment period, euthanize the mice. Excise the wounded tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/g of tissue).
-
Data Analysis : Compare the bacterial load in the treated groups to the placebo control group to determine the reduction in bacterial counts. Statistical analysis is performed to assess the significance of the observed differences.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and processes.
Caption: Mechanism of action for Mupirocin.
Caption: Comparative antibiotic targets.
Caption: Murine surgical wound infection model workflow.
References
- 1. repositorio.usc.edu.co [repositorio.usc.edu.co]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical retapamulin in the management of infected traumatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. In vitro activity of ozenoxacin against Staphylococcus aureus and Streptococcus pyogenes clinical isolates recovered in a worldwide multicentre study (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Therapeutic Efficacy of 2% Mupirocin in Managing Staphylococcus aureus and Streptococcus pyogenes Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retapamulin | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
Safety Operating Guide
Proper Disposal Procedures for Murraxocin (Mupirocin)
Disclaimer: The substance "Murraxocin" could not be specifically identified in available chemical and safety databases. The following information is provided for Mupirocin , a common topical antibiotic, assuming "this compound" is a proprietary name or a misspelling. Researchers must consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the exact product in use.
This guide provides essential safety and logistical information for the proper handling and disposal of Mupirocin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Essential Safety and Handling Precautions
Before handling Mupirocin, it is crucial to be familiar with its properties and the necessary safety measures. The substance is a white to off-white solid powder.[1] While not classified as a hazardous substance or mixture under GHS, proper laboratory hygiene and safety practices must be followed.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Under normal use conditions where dust formation is avoided, respiratory protection is not typically required.[1] If dust may be generated, use a suitable respirator with a particle filter.[1]
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation or a rash occurs, seek medical advice.[4]
-
If inhaled: Remove to fresh air. Seek medical attention if symptoms occur.[1]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1][2]
II. Chemical and Physical Properties
The following table summarizes key quantitative data for Mupirocin.
| Property | Value | Source |
| Molecular Formula | C26 H44 O9 | [1] |
| Molecular Weight | 500.62 g/mol | [1] |
| Melting Point | 77 - 78 °C / 170.6 - 172.4 °F | [1][5][6] |
| Boiling Point | 672 °C / 1241.6 °F | [1] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Solubility in Water | Slightly soluble | [7] |
III. Standard Disposal Protocol for Laboratory Waste
The primary and recommended method for disposing of Mupirocin from a laboratory or research setting is through an approved waste disposal contractor. This ensures compliance with local, state, and federal environmental regulations.
Step-by-Step Procedure:
-
Waste Identification and Segregation:
-
Identify all waste containing Mupirocin, including pure substance, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions.
-
Segregate Mupirocin waste from other chemical waste streams unless instructed otherwise by your institution's Environmental Health & Safety (EHS) department.
-
-
Containerization:
-
Collect solid Mupirocin waste in a clearly labeled, sealable, and chemically compatible container.
-
The label should include, at a minimum: "Mupirocin Waste," the primary hazards (if any), and the date of accumulation.
-
For solutions, use a labeled, leak-proof container.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal through your institution’s EHS department or a licensed chemical waste disposal company.
-
The instruction "Dispose of contents/container to an approved waste disposal plant" is the standard directive.[4]
-
Do not discharge Mupirocin waste into drains, water courses, or onto the ground.[4]
-
IV. Spill Clean-Up Protocol
In the event of a spill, immediate and appropriate action is required to prevent contamination and exposure.
Methodology:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[4]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[3]
-
Don PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and if significant dust is present, respiratory protection.[4]
-
Containment: Prevent the spilled material from entering drains or water courses.[3][8]
-
Clean-Up (Solid Spill):
-
Decontamination:
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
-
Disposal:
-
Dispose of the contaminated material and cleaning supplies as hazardous waste according to the protocol in Section III.[3]
-
V. Disposal of Small Quantities (Non-Laboratory/Household)
For trace amounts or unused non-commercial products (e.g., expired prescription ointment), where disposal via a chemical waste program is not feasible, guidelines from the FDA and DEA for household pharmaceutical disposal can be adapted.[8][9] This method should only be used as a last resort in a professional setting and after consulting with EHS.
-
Remove from Original Container: Take the material out of its original packaging.[9]
-
Mix with Undesirable Substance: Mix the Mupirocin with an unappealing substance like used coffee grounds, dirt, or cat litter.[8][9] This step makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal in a Container: Place the mixture in a sealable bag, empty tub, or other container to prevent it from leaking or breaking out of a garbage bag.[8][9]
-
Dispose in Trash: Throw the sealed container in the household trash.[9]
-
De-identify Packaging: Scratch out all personal or identifying information on the empty packaging before recycling or disposing of it.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.accentuate.io [cdn.accentuate.io]
- 5. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mupirocin - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Protocols for Handling Murraxocin
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Murraxocin. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE) for Handling this compound
Given the potential cytotoxic nature of novel pharmaceutical compounds like this compound, stringent adherence to PPE protocols is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[1][2][3] The recommended PPE is detailed below and should be selected based on the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for this compound Handling
| Activity | Required PPE | Specifications and Standards |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | • Double Gloves• Lab Coat | • Gloves: Nitrile, powder-free. Tested against chemotherapy drugs (ASTM D6978-05).[3][4] The outer glove should be worn over the gown cuff.[4]• Lab Coat: Standard, long-sleeved. |
| Moderate-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | • Double Gloves• Impervious Gown• Eye Protection• Surgical Mask | • Gloves: Nitrile, powder-free, chemotherapy-rated (ASTM D6978-05).[3][4] Change immediately if contaminated.[4]• Gown: Disposable, impervious, long-sleeved with knit cuffs.[4]• Eye Protection: Safety glasses with side shields or goggles.[5]• Mask: Surgical mask to prevent inhalation of aerosols.[1] |
| High-Risk Activities (e.g., handling powders outside of a containment unit, potential for spills or splashes) | • Double Gloves• Impervious Gown• Face Shield• Respirator | • Gloves: Nitrile, powder-free, chemotherapy-rated (ASTM D6978-05).[3][4]• Gown: Disposable, impervious, long-sleeved with knit cuffs.[4]• Face Shield: Full-face protection to be worn over the respirator.[6]• Respirator: NIOSH-approved N95 or higher-level respirator for handling potent compounds.[3][4] |
Experimental Protocol: Safe Handling and Preparation of this compound Solutions
This protocol outlines the step-by-step procedure for safely preparing a solution of this compound for experimental use.
Materials:
-
This compound powder
-
Appropriate solvent
-
Ventilated balance enclosure or biological safety cabinet
-
Calibrated balance
-
Conical tubes or vials
-
Pipettes and sterile tips
-
PPE as specified for "Moderate-Risk Activities" in Table 1
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing:
-
Perform all weighing activities within a ventilated balance enclosure or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Use a dedicated set of weighing tools (spatula, weigh paper).
-
Carefully weigh the required amount of this compound powder.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
In the ventilated enclosure, add the appropriate solvent to the vial containing the this compound powder.
-
Secure the cap and mix gently until the powder is fully dissolved. Avoid vigorous shaking to prevent aerosol generation.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, date, and your initials.
-
Store the solution according to the compound's specific storage requirements.[5]
-
-
Decontamination and Disposal:
-
Wipe down all surfaces and equipment with an appropriate deactivating agent or 70% ethanol.
-
Dispose of all contaminated materials (gloves, wipes, pipette tips) in a designated hazardous waste container.
-
Operational and Disposal Plan
A systematic approach to the use and disposal of this compound is essential to maintain a safe working environment and comply with regulations.
Table 2: Operational and Disposal Checklist
| Phase | Action | Key Considerations |
| Receiving | Inspect incoming packages for any signs of damage or leakage. | Wear single-use nitrile gloves when handling the outer packaging. |
| Storage | Store this compound in a designated, labeled, and secure area away from incompatible materials.[5] | Follow specific storage temperature and light sensitivity guidelines. |
| Handling | Adhere to the PPE recommendations in Table 1 for all handling activities. | Use a ventilated enclosure for all manipulations of powders and concentrated solutions.[3] |
| Spill Management | In the event of a spill, immediately alert others in the area and follow the established spill cleanup protocol. | Use a spill kit containing absorbent materials, appropriate cleaning agents, and a designated waste bag.[2] Wear high-risk PPE during cleanup.[1][2] |
| Disposal | All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste. | Segregate waste into clearly labeled containers. Do not mix with general laboratory waste. |
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
